2-Aminoethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminoethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXBXLDXSQURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195933 | |
| Record name | Ethanesulfonamide, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-70-5 | |
| Record name | Taurineamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4378-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanesulfonamide, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAURINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTG0L34CGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Aminoethanesulfonamide from Taurine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust multi-step synthesis for 2-aminoethanesulfonamide, commonly known as taurinamide, starting from the readily available amino acid, taurine. The synthesis involves a four-step sequence: N-protection of the primary amine, conversion of the sulfonic acid to a sulfonyl chloride, formation of the sulfonamide via ammonolysis, and final deprotection to yield the target compound.
This document details the experimental protocols for each key transformation, presents quantitative data in structured tables for clarity, and includes workflow diagrams generated using Graphviz to illustrate the synthetic pathway.
Overall Synthetic Scheme
The conversion of taurine to this compound is efficiently achieved through the following four-stage process:
-
N-Protection: The primary amino group of taurine is protected using phthalic anhydride to prevent unwanted side reactions in subsequent steps.
-
Chlorination: The sulfonic acid moiety of the N-protected taurine is converted into a more reactive sulfonyl chloride intermediate using a chlorinating agent.
-
Ammonolysis: The sulfonyl chloride is reacted with an ammonia source to form the stable sulfonamide linkage.
-
Deprotection: The phthaloyl protecting group is removed to liberate the primary amine, yielding the final product, this compound.
An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of 2-Aminoethanesulfonamide hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties of this compound Hydrochloride
This compound hydrochloride, also known as taurinamide HCl, is a white crystalline powder. It serves as a versatile building block in the synthesis of various biologically active molecules, particularly in the development of sulfonamide antibiotics.[1] Its utility is noted in pharmaceutical development for targeting metabolic disorders and inflammation, as well as in biochemical research for studying enzyme inhibition.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 89756-60-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂H₈N₂O₂S·HCl | --INVALID-LINK-- |
| Molecular Weight | 160.62 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Melting Point | 130-137 °C | --INVALID-LINK-- |
| Purity | 97-102% (Titration) | --INVALID-LINK-- |
| Storage | Room Temperature, Sealed in dry conditions | --INVALID-LINK-- |
Safety Information
As a chemical reagent, this compound hydrochloride should be handled with appropriate safety precautions. The following table summarizes its known hazard statements.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Source: Sigma-Aldrich
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound hydrochloride and a representative protocol for an in vitro enzyme inhibition assay, a key application area for sulfonamide compounds.
Synthesis of this compound Hydrochloride
The following is a representative multi-step protocol for the synthesis of this compound hydrochloride, starting from taurine (2-aminoethanesulfonic acid). This method involves the protection of the amino group, conversion of the sulfonic acid to a sulfonamide, and subsequent deprotection.
Step 1: N-Phthaloyl Protection of Taurine
-
In a round-bottom flask, suspend taurine and phthalic anhydride in a 1:1 molar ratio in glacial acetic acid containing sodium acetate.
-
Reflux the mixture for several hours until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated 2-phthalimidoethanesulfonic acid by filtration and wash with cold water.
-
Dry the product under vacuum.
Step 2: Conversion to 2-Phthalimidoethanesulfonyl Chloride
-
In a fume hood, carefully add phosphorus pentachloride (PCl₅) to the dried 2-phthalimidoethanesulfonic acid in a suitable solvent like dichloromethane.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 2-phthalimidoethanesulfonyl chloride.
Step 3: Formation of 2-Phthalimidoethanesulfonamide
-
Dissolve the 2-phthalimidoethanesulfonyl chloride in a suitable organic solvent (e.g., acetone).
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
-
Stir the reaction mixture for several hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-phthalimidoethanesulfonamide by recrystallization.
Step 4: Deprotection to Yield this compound Hydrochloride
-
Suspend the 2-phthalimidoethanesulfonamide in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for a few hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Filter off the phthalhydrazide byproduct.
-
Evaporate the filtrate to dryness to obtain the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.
References
An In-depth Technical Guide to 2-Aminoethanesulfonamide: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethanesulfonamide, a structural analog of the vital amino acid taurine, is a versatile building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and potential biological significance of this compound, with a focus on data-driven insights and detailed experimental methodologies.
Chemical Structure and Identification
This compound, also known as Taurinamide, possesses a simple yet reactive structure. The free base has the chemical formula C₂H₈N₂O₂S. However, it is most commonly available and utilized as its hydrochloride salt, this compound hydrochloride, which enhances its stability and solubility in aqueous media.
Table 1: Chemical Identifiers and Properties
| Property | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | This compound | This compound;hydrochloride[1] |
| Synonyms | Taurinamide, 2-Sulfamoylethylamine | Taurinamide HCl, 2-Aminoethanesulphonamide monohydrochloride[1] |
| CAS Number | 4378-70-5[2] | 89756-60-5[1] |
| Molecular Formula | C₂H₈N₂O₂S[2] | C₂H₉ClN₂O₂S[1] |
| Molecular Weight | 124.16 g/mol [2] | 160.62 g/mol [1] |
| SMILES | NCCS(N)(=O)=O | C(CS(=O)(=O)N)N.Cl |
| InChI Key | DGUVEYAZTOUCEJ-UHFFFAOYSA-N | DGUVEYAZTOUCEJ-UHFFFAOYSA-N |
| Appearance | - | White crystalline powder[3] |
| Melting Point | 90-100 °C[2] | 133 °C |
| Boiling Point | 303.7 °C (Predicted)[2] | - |
| Solubility | - | Soluble in water[3] |
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by its two functional groups: the primary amino group (-NH₂) and the sulfonamide group (-SO₂NH₂).
-
Amino Group Reactivity: The primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. This reactivity is fundamental to its use as a building block for creating more complex molecules. For instance, it can be conjugated to carboxylic acids to form amide bonds.
-
Sulfonamide Group Reactivity: The sulfonamide group is generally considered to be chemically robust. The nitrogen atom of the sulfonamide is less nucleophilic than the primary amine due to the electron-withdrawing effect of the adjacent sulfonyl group. However, the hydrogen atoms on the sulfonamide nitrogen can be acidic and can be deprotonated under basic conditions, allowing for further functionalization at this position.
Stability: this compound hydrochloride exhibits good stability under standard laboratory conditions.[3] As with most amine salts, it is advisable to store it in a cool, dry place away from strong oxidizing agents. The stability of sulfonamide-containing compounds can be assessed using stability-indicating methods, which are analytical procedures that can distinguish the intact drug from its degradation products.[4]
Experimental Protocols
General Synthesis of N-Substituted 2-Aminoethanesulfonamides
This protocol describes a general method for the synthesis of N-substituted sulfonamides starting from a sulfonyl chloride and a primary or secondary amine, which is a common reaction for this class of compounds. This can be adapted for the synthesis of this compound itself by using ammonia as the amine source.
Materials:
-
2-(Phthalimido)ethanesulfonyl chloride (as a protected precursor)
-
Amine (e.g., ammonia for the parent compound, or a primary/secondary amine for derivatives)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (as a base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2-(phthalimido)ethanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phthalimido-protected sulfonamide.
-
Deprotection: The phthalimido protecting group can be removed by treatment with hydrazine hydrate in ethanol to yield the free amine, this compound or its N-substituted derivative.[5]
-
Purification: The final product can be purified by recrystallization or column chromatography.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A general HPLC-UV method can be developed for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound. A wavelength in the low UV region (e.g., 210-230 nm) is often suitable for compounds with limited chromophores.
-
Injection Volume: 10-20 µL
Method Validation:
The method should be validated according to ICH guidelines to ensure it is accurate, precise, linear, and specific for the analysis of this compound.[6]
Biological Activity and Signaling Pathways (Hypothetical)
While this compound is primarily recognized as a synthetic intermediate, its structural similarity to taurine suggests potential, yet unproven, biological activities.[3] Taurine is a ubiquitous amino acid with diverse physiological roles, including neuromodulation, osmoregulation, and antioxidant defense.[7]
Potential Involvement in Neurological Signaling
Taurine is known to interact with GABA and glycine receptors, which are inhibitory neurotransmitter receptors in the central nervous system.[8] It also modulates calcium homeostasis and protects against glutamate-induced excitotoxicity.[8] Based on its structural analogy, it is plausible that this compound could exhibit some affinity for these receptors or influence similar neurological pathways, although this requires experimental verification.
Potential Role in Cellular Stress Response
Taurine has been shown to protect cells against oxidative stress by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[9] It also influences the ERK and Wnt/β-catenin pathways, which are involved in cell survival and proliferation.[9] Given that the core structure is retained, this compound might share some of these cytoprotective properties.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a derivative of this compound.
Conclusion
This compound is a molecule of significant interest to the fields of medicinal chemistry and drug development. Its straightforward structure, coupled with the versatile reactivity of its amino and sulfonamide functionalities, makes it an ideal scaffold for the synthesis of a wide range of biologically active compounds. While its own biological activities are not yet well-defined, its structural relationship to taurine provides a compelling rationale for further investigation into its potential pharmacological effects. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this valuable chemical entity.
References
- 1. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Pharmacology of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2-Aminoethanesulfonamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethanesulfonamide, also known as taurinamide, is a bifunctional organic compound featuring both a primary amine and a primary sulfonamide group. This unique structural arrangement makes it a valuable and versatile building block in organic synthesis, particularly in the construction of molecules with significant biological activity. Its utility spans the development of novel pharmaceuticals, biochemical probes, and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and the underlying mechanistic principles.
Chemical Properties and Reactivity
This compound is typically available as its hydrochloride salt, which is a white crystalline powder with good solubility in water.[1] The free base possesses two key reactive sites: the nucleophilic primary amino group and the weakly acidic N-H protons of the sulfonamide. The reactivity of these functional groups can be selectively targeted under different reaction conditions, allowing for a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 89756-60-5 | [1] |
| Molecular Formula | C₂H₉ClN₂O₂S | [1] |
| Molecular Weight | 160.62 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 130-137 °C | [1] |
| Solubility | Soluble in water | [1] |
Synthesis of this compound
This compound is commonly prepared from taurine (2-aminoethanesulfonic acid). A typical synthetic route involves the protection of the amino group, conversion of the sulfonic acid to a sulfonyl chloride, reaction with an amine to form the sulfonamide, and subsequent deprotection of the amino group.
A common protection strategy involves the use of phthalic anhydride to form a phthalimide derivative. This protected intermediate can then be converted to the corresponding sulfonyl chloride, which is subsequently reacted with ammonia or other amines. The final deprotection step, often achieved by hydrazinolysis, yields the desired this compound.[2]
Applications in Organic Synthesis
The dual functionality of this compound allows it to participate in a variety of chemical reactions, making it a valuable scaffold for generating molecular diversity.
N-Acylation Reactions
The primary amino group of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is fundamental in extending the molecular framework and is widely used in the synthesis of biologically active compounds.
Synthesis of 2-Amidoethanesulfonamides of Betulinic and Betulonic Acids
A notable example is the conjugation of this compound derivatives with naturally occurring triterpenoids like betulinic and betulonic acids. These reactions often employ coupling agents to facilitate amide bond formation.[3]
Table 2: Synthesis of Betulinic Acid Amides of this compound Derivatives [3]
| Entry | Sulfonamide Derivative | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | N,N-Dimethyl-2-aminoethanesulfonamide | Mukaiyama's Reagent | Bu₃N | CH₂Cl₂ | 1 | 67 |
| 2 | N-(2-Aminoethyl)piperidine-1-sulfonamide | Mukaiyama's Reagent | Bu₃N | CH₂Cl₂ | 1 | 42 |
| 3 | N-(2-Aminoethyl)morpholine-4-sulfonamide | Mukaiyama's Reagent | Bu₃N | CH₂Cl₂ | 1 | 30 |
Experimental Protocol: General Procedure for the Synthesis of 2-Amidoethanesulfonamides (4a-c) from Betulinic Acid [3]
A suspension of 2-bromo-1-methylpyridinium iodide (Mukaiyama's reagent, 0.53 mmol) in CH₂Cl₂ (2 mL) is treated dropwise with a solution of betulinic acid (0.44 mmol), the appropriate this compound hydrochloride derivative (0.44 mmol), and tributylamine (Bu₃N, 1.49 mmol) in CH₂Cl₂ (10 mL). The mixture is refluxed for 1 hour, then cooled. The reaction mixture is diluted with methyl-tert-butylether (MTBE, 50 mL) and washed with 5% HCl solution (3 x 10 mL). The organic layer is separated, washed with water, dried over Na₂SO₄, and evaporated. The resulting solid is purified by column chromatography on silica gel.
References
An In-depth Technical Guide to 2-Aminoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
2-Aminoethanesulfonamide, also known as taurinamide, is a sulfur-containing organic compound and a derivative of the amino acid taurine. While structurally related to the neuroactive molecule taurine, its primary significance in the scientific and pharmaceutical landscape is as a key synthetic intermediate. It serves as a crucial building block in the production of more complex molecules, most notably the broad-spectrum antimicrobial agent Taurolidine. This guide provides a comprehensive overview of its history, synthesis, and primary applications in drug development.
Historical Context: The Era of Sulfonamides
While the specific discovery of this compound is not well-documented in readily available literature, its chemical class, the sulfonamides, has a rich history. The era of sulfonamides began in the 1930s with the groundbreaking discovery of Prontosil's antibacterial activity. This led to a surge in the synthesis and research of thousands of sulfonamide derivatives, marking the dawn of effective systemic antibacterial therapies. Although many early sulfonamides have been superseded by other antibiotics, the sulfonamide functional group remains a vital component in a variety of modern therapeutic agents.
Physicochemical Properties of this compound Hydrochloride
This compound is most commonly handled in its hydrochloride salt form, which offers enhanced stability and solubility. The key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 89756-60-5 |
| Molecular Formula | C₂H₈N₂O₂S·HCl |
| Molecular Weight | 160.62 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 130-137 °C |
| Purity | Typically ≥97% |
| Storage Temperature | Room Temperature |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often starting from taurine or its precursors. A common laboratory-scale synthesis involves the protection of the amino group of taurine, conversion of the sulfonic acid to a sulfonyl chloride, amination, and subsequent deprotection.
Experimental Protocol: Synthesis from Taurine
This protocol outlines a multi-step synthesis of this compound hydrochloride starting from taurine.
Step 1: N-Phthaloyl Protection of Taurine
-
In a suitable reaction vessel, suspend taurine (2-aminoethanesulfonic acid) in a mixture of phthalic anhydride and a solvent such as acetic acid with sodium acetate.
-
Heat the mixture under reflux for a specified duration to facilitate the formation of 2-phthalimidoethanesulfonic acid.
-
Cool the reaction mixture and isolate the product, typically as its sodium or potassium salt, by filtration.
Step 2: Formation of the Sulfonyl Chloride
-
Treat the dried 2-phthalimidoethanesulfonic acid salt with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), in an inert solvent.
-
Carefully control the reaction temperature, as this step is often exothermic.
-
After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to yield 2-phthalimidoethanesulfonyl chloride.
Step 3: Amination of the Sulfonyl Chloride
-
Dissolve the 2-phthalimidoethanesulfonyl chloride in a suitable organic solvent.
-
Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of aqueous ammonia, to form 2-phthalimidoethanesulfonamide.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolate the solid product by filtration and wash with water to remove any ammonium chloride.
Step 4: Deprotection to Yield this compound Hydrochloride
-
Suspend the 2-phthalimidoethanesulfonamide in ethanol.
-
Add hydrazine hydrate (NH₂NH₂) to the suspension and reflux the mixture. This will cleave the phthaloyl protecting group.[1]
-
After cooling, acidify the mixture with hydrochloric acid to precipitate the phthalhydrazide byproduct and form the hydrochloride salt of the desired product.
-
Filter off the byproduct and concentrate the filtrate. The crude this compound hydrochloride can be purified by recrystallization.
Figure 1: Synthetic workflow for this compound Hydrochloride from Taurine.
Applications in Drug Development: Precursor to Taurolidine
The most significant application of this compound is its role as the direct precursor to Taurolidine, a broad-spectrum antimicrobial and anti-inflammatory agent.[2][3][4][5][6]
Synthesis of Taurolidine
Taurolidine is synthesized by the condensation of two molecules of taurinamide (this compound) with three molecules of formaldehyde. The reaction proceeds via the formation of taurultam as an intermediate.
Mechanism of Action of Taurolidine
Taurolidine itself is a prodrug. In an aqueous environment, it undergoes hydrolysis to form active metabolites, including taurultam and taurinamide, which then release formaldehyde.[2][3][4][5][6] The liberated formaldehyde is the primary active agent and exerts its effects through several mechanisms:
-
Antimicrobial Action: The methylol groups from formaldehyde react with the components of bacterial cell walls (murein) and fungal cell walls, leading to cell lysis.[2][3][4][5][6] This non-specific mechanism of action is thought to be the reason for the low incidence of microbial resistance to Taurolidine.
-
Anti-endotoxin and Anti-exotoxin Activity: Formaldehyde chemically reacts with the amino and hydroxyl groups of bacterial endotoxins (lipopolysaccharides) and exotoxins, neutralizing their toxic effects.[2][3]
-
Anti-inflammatory Effects: Taurolidine has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[3][5]
-
Anti-adherence Properties: By modifying bacterial surface structures, Taurolidine can reduce the adherence of bacteria to host cells and catheter surfaces, thereby inhibiting biofilm formation.[3]
Figure 2: Metabolic activation pathway of Taurolidine.
Role in Biochemical Research
Beyond its role in the synthesis of Taurolidine, this compound serves as a versatile building block in medicinal chemistry and biochemical research. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, allows for its incorporation into a wide array of molecular scaffolds to explore structure-activity relationships. It is utilized in the development of novel compounds for various therapeutic targets, including enzyme inhibitors and receptor modulators.[5]
Conclusion
This compound is a compound of significant interest, not for its intrinsic biological activity, but as a fundamental component in the synthesis of therapeutic agents. Its primary importance lies in its role as the immediate precursor to Taurolidine, an antimicrobial with a unique mechanism of action that circumvents common resistance pathways. A thorough understanding of the synthesis and chemical properties of this compound is therefore essential for researchers and professionals involved in the development and manufacturing of Taurolidine and other novel sulfonamide-based pharmaceuticals.
References
- 1. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Taurolidine - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 6. What is Taurolidine used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Aminoethanesulfonamide (Taurinamide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Aminoethanesulfonamide, also known as Taurinamide. Due to the limited availability of experimental spectra for the free base, this document primarily focuses on the data for its hydrochloride salt and provides generalized experimental protocols for acquiring such data.
Introduction
This compound (Taurinamide) is a chemical compound of interest in pharmaceutical and biochemical research. It is recognized as a metabolite of Taurolidine, an antimicrobial agent used to prevent catheter-related infections[1][2]. Understanding the spectroscopic properties of Taurinamide is crucial for its identification, quantification, and characterization in various matrices. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides detailed methodologies for their acquisition.
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the predicted ¹H-NMR spectral data for this compound hydrochloride in deuterium oxide (D₂O).
Table 1: Predicted ¹H-NMR Data for this compound Hydrochloride
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| 3.62-3.55 | m | 2H | -CH₂-SO₂NH₂ |
| 3.51-3.44 | m | 2H | -CH₂-NH₂ |
| Data sourced from iChemical[3]. |
2.2. Mass Spectrometry (MS)
Mass spectrometry data for Taurinamide has been reported in the context of its quantitative analysis via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The observed fragmentation is detailed below.
Table 2: Mass Spectrometry Data for Taurinamide
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Positive | 125 | 107.9 |
| Data sourced from a Korean patent on the quantitative analysis of Taurinamide[4]. |
2.3. Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available. However, the expected characteristic absorption bands can be inferred based on its functional groups.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3500 - 3300 |
| N-H Stretch (Amide) | 3400 - 3200 |
| C-H Stretch | 2950 - 2850 |
| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1160 - 1120 |
| N-H Bend (Amine/Amide) | 1650 - 1550 |
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound or its hydrochloride salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS) if required.
-
¹H-NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C-NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts to the reference standard.
3.2. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a liquid chromatography system (LC-MS).
-
Chromatographic Separation (if required):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
Fragmentation (for MS/MS): Collision-induced dissociation (CID) with an appropriate collision energy to observe the transition from the precursor ion to product ions.
-
3.3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.
Visualization of a Related Metabolic Pathway
This compound is a key metabolite of the antimicrobial agent Taurolidine. The following diagram illustrates this metabolic relationship.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-aminoethanesulphonamide hydrochloride, CAS No. 89756-60-5 - iChemical [ichemical.com]
- 4. KR102410207B1 - Method for Quantitative Analysis of Taurinamide by Using HPLC-MS/MS - Google Patents [patents.google.com]
2-Aminoethanesulfonamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of 2-aminoethanesulfonamide and its hydrochloride salt, taurinamide hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines predicted data, qualitative observations, and generalized experimental protocols for sulfonamides to offer a thorough understanding for research and development purposes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its hydrochloride salt is crucial for any formulation and development work.
| Property | This compound | This compound Hydrochloride | Reference |
| Molecular Formula | C₂H₈N₂O₂S | C₂H₉ClN₂O₂S | [1] |
| Molecular Weight | 124.16 g/mol | 160.62 g/mol | [1] |
| Appearance | - | White to off-white solid | [2] |
| Melting Point | - | 133 °C | [2] |
| pKa (Predicted) | 10.43 ± 0.60 | - |
Solubility Profile
Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. The following sections summarize the known and predicted solubility of this compound and its hydrochloride salt.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Method | Reference |
| This compound Hydrochloride | Water | 184.0 mg/mL | Predicted (ESOL) | [3] |
Qualitative Solubility Data
Qualitative assessments provide a general understanding of the compound's solubility in common laboratory solvents.
| Compound | Solvent | Solubility | Reference |
| This compound Hydrochloride | Water | Slightly Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] | |
| Methanol | Slightly Soluble | [4] |
Stability Profile
Understanding the stability of this compound under various environmental conditions is essential for determining its shelf-life and ensuring the safety and efficacy of potential drug products. While specific stability data is scarce, general degradation pathways for sulfonamides can be inferred.
Potential Degradation Pathways
Sulfonamides are susceptible to degradation through several mechanisms. The primary degradation pathways for aliphatic sulfonamides like this compound are expected to involve:
-
Hydrolysis: Cleavage of the sulfonamide bond (S-N) can occur, particularly under acidic or basic conditions, leading to the formation of 2-aminoethanesulfonic acid (taurine) and ammonia.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Detailed and validated experimental protocols for determining the solubility and stability of this compound are not publicly available. Therefore, this section provides generalized but detailed methodologies based on standard pharmaceutical practices for sulfonamides.
Solubility Determination: Shake-Flask Method
The shake-flask method is a common technique for determining thermodynamic solubility.
Caption: Workflow for shake-flask solubility determination.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Determine the solubility from the measured concentration of the saturated solution.
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products. The following is a proposed method based on common practices for sulfonamide analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[5]
Caption: Workflow for a forced degradation study.
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 60-80 °C).
-
Photostability: Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines.
Samples should be analyzed at various time points to determine the rate of degradation and to identify the degradation products formed.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While specific experimental data is limited, the provided information on predicted solubility, qualitative solubility, potential degradation pathways, and generalized experimental protocols offers a solid foundation for researchers and drug development professionals. It is recommended that experimental studies be conducted to obtain definitive quantitative data for solubility and to fully characterize the stability profile of this compound. The methodologies and workflows presented herein can serve as a valuable starting point for such investigations.
References
The Multifaceted Biological Potential of 2-Aminoethanesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethanesulfonamide, the amide derivative of the ubiquitous amino acid taurine, and its derivatives represent a class of compounds with diverse and significant biological activities. The inherent structural features of this scaffold, including the sulfonamide group and the amino functionality, provide a versatile platform for chemical modification, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound derivatives, with a focus on their anticonvulsant, antimicrobial, antioxidant, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Biological Activities
Anticonvulsant Activity
A significant body of research has highlighted the potent anticonvulsant properties of this compound derivatives. These compounds have shown efficacy in preclinical models of epilepsy, suggesting their potential as novel anti-seizure medications.
Quantitative Data Summary: Anticonvulsant Activity
| Compound Class/Derivative | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |
| 2-Acylaminoethanesulfonamides | Mice | Maximal Electroshock Seizure (MES) | Active (qualitative) | Not Reported | [1](2) |
| Piperidino derivatives | Mice | MES | Active (qualitative) | Not Reported | [1](2) |
| Benzamido derivatives | Mice | MES | Active (qualitative) | Not Reported | [1](2) |
| Phthalimido derivatives | Mice | MES | Active (qualitative) | Not Reported | [1](2) |
| Phenylsuccinylimido derivatives | Mice | MES | Active (qualitative) | Not Reported | [1](2) |
| Phthalimidoethanesulphon-N-methylamide | Mice | MES & Pentylenetetrazole Seizure Threshold | Effective (qualitative) | Not Reported | [3](4) |
Mechanism of Action: Modulation of GABAergic Neurotransmission
The anticonvulsant effects of some this compound derivatives are believed to be mediated, at least in part, through the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Some taurine derivatives, structurally related to this compound, have been shown to inhibit the binding of both taurine and GABA to synaptic membranes, suggesting a complex interaction with the GABAergic system.[3]
Antimicrobial Activity
The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Consequently, derivatives of this compound have been investigated for their potential antibacterial and antifungal activities.
Quantitative Data Summary: Antimicrobial Activity
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 32 - 512 | [5](6) |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 32 - 512 | [5](6) |
Antioxidant Activity
Several studies have explored the antioxidant potential of this compound derivatives, particularly those incorporating other known antioxidant pharmacophores like thiazole. These compounds have demonstrated the ability to scavenge free radicals in vitro.
Quantitative Data Summary: Antioxidant Activity
| Derivative | Assay | % Scavenging (at 300 µg/mL) | IC50 (µg/mL) | Reference |
| 2-aminothiazole sulfonamide derivative 8 (p-Cl) | DPPH | 90.09 | > 50% inhibition | [7](8) |
| 2-aminothiazole sulfonamide derivative 8 (p-Cl) | SOD-mimic | 99.02 | > 50% inhibition | [7](8) |
| 2-aminothiazole sulfonamide derivative 10 (m-NO2) | SOD-mimic | 92.05 | > 50% inhibition | [7](8) |
Enzyme Inhibition
Derivatives of sulfonamides are renowned for their ability to inhibit various enzymes, most notably carbonic anhydrases. This activity has been explored for this compound derivatives, revealing potent and selective inhibition of certain carbonic anhydrase isoforms.
Quantitative Data Summary: Carbonic Anhydrase Inhibition
| Derivative Series | Isoform | Ki (nM) | Reference |
| Dual-tail analogues of SLC-0111 (4b) | hCA IX | 20.4 | [9](10) |
| Dual-tail analogues of SLC-0111 (5a) | hCA IX | 12.9 | [9](10) |
| Dual-tail analogues of SLC-0111 (5b) | hCA IX | 18.2 | [9](10) |
| Dual-tail analogues of SLC-0111 (5a) | hCA XII | 26.6 | [9](10) |
| Dual-tail analogues of SLC-0111 (5b) | hCA XII | 8.7 | [9](10) |
| Dual-tail analogues of SLC-0111 (5c) | hCA XII | 17.2 | [9](10) |
| Dual-tail analogues of SLC-0111 (5d) | hCA XII | 10.9 | [9](10) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for assessing the biological activities of this compound derivatives.
Synthesis of 2-Acylaminoethanesulfonamides
A general method for the synthesis of 2-acylaminoethanesulfonamides involves the treatment of corresponding sulfonyl chlorides with ammonia or a primary or secondary amine.[1]
Maximal Electroshock (MES) Seizure Test in Mice
This is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Male ICR-CD-1 mice are commonly used. They should be acclimated to the laboratory environment for at least 3-4 days before testing.
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses to different groups of mice. A vehicle control group is also included.
-
Electrode Application: A drop of anesthetic ophthalmic solution is applied to the animal's eyes before placing the corneal electrodes.
-
Stimulus Delivery: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint, indicating protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Synthesis and anticonvulsant properties of some 2-aminoethanesulfonic acid (taurine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of inhibitory GABAergic transmission by cAMP signaling pathway: alterations in learning and memory mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of some 2-aminoethanesulphonic acid (taurine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Role of 2-Aminoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Aminoethanesulfonamide, also known as taurinamide, is a chemical compound utilized in biochemical research and as a synthetic intermediate.[1][2][3][4] While it is noted for its application in studies concerning enzyme inhibition, detailed public data regarding its specific mechanism of action, direct molecular targets, and associated signaling pathways in biochemical assays is limited.[1][4] This guide synthesizes the available information, focusing on its established role as a precursor and the mechanisms of its better-studied derivatives, to provide a comprehensive understanding for research and development professionals.
Introduction to this compound
This compound (Taurinamide) is an organic chemical substance recognized primarily as a key intermediate in the synthesis of various pharmaceuticals, including sulfonamide antibiotics and the broad-spectrum antimicrobial agent taurolidine.[1][3] Its chemical structure, featuring an amino group and a sulfonamide moiety, makes it a subject of interest in medicinal chemistry and for investigating a range of biological activities such as antibacterial, anticonvulsant, antitumor, and anti-inflammatory effects in its derivative forms.[4]
Known Biochemical Roles and Mechanisms
Direct, specific data on the mechanism of action of this compound as a standalone agent in biochemical assays is not extensively documented in publicly available literature. Its primary significance in a biochemical context arises from its role as a metabolite and precursor to the antimicrobial agent taurolidine.[3][5]
The established mechanism involving this compound is linked to the breakdown of taurolidine. Taurolidine metabolizes into taurinamide (this compound), which in turn liberates formaldehyde.[5] It is the released formaldehyde that exerts a potent antimicrobial and anti-endotoxin effect.
The proposed mechanism of action is as follows:
-
Metabolism: Taurolidine breaks down, yielding taurinamide.
-
Formaldehyde Release: Taurinamide subsequently releases formaldehyde.
-
Antimicrobial Action: The liberated formaldehyde chemically reacts with components of the bacterial cell wall, such as mureins, and with the amino and hydroxyl groups of endotoxins and exotoxins.[5]
-
Denaturation and Inactivation: This reaction leads to the denaturation of endotoxins and the inactivation of toxins, effectively neutralizing them and causing bacterial cell lysis.[5]
This indirect mechanism, where this compound serves as a carrier for the active formaldehyde molecule, is a key aspect of its function in the context of taurolidine's activity.
Enzyme Inhibition Studies
General classes of enzyme inhibition that could be investigated for this compound include:
-
Competitive Inhibition: Where the inhibitor resembles the substrate and binds to the active site.
-
Noncompetitive Inhibition: Where the inhibitor binds to an allosteric site, altering the enzyme's conformation.
-
Irreversible Inhibition: Where the inhibitor covalently binds to the enzyme, permanently inactivating it.[7]
Synthesis and Physicochemical Properties
This compound is synthesized from taurine (2-aminoethanesulfonic acid).[4][6] The synthesis typically involves protecting the amino group, converting the sulfonic acid to a sulfonyl chloride, reacting it with ammonia, and then deprotecting the amino group.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₈N₂O₂S | [3] |
| Molar Mass | 124.16 g/mol | [3] |
| CAS Number | 4378-70-5 | [3] |
| Melting Point | 90-100 °C | [3] |
| Boiling Point | 303.7±44.0 °C (Predicted) | [3] |
Note: Data is for the base compound, not the hydrochloride salt.
Experimental Protocols
Due to the lack of specific published assays detailing the mechanism of action of this compound, this section provides a generalized protocol for a typical enzyme inhibition assay that would be used to characterize such a compound.
Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selected target enzyme.
-
Materials:
-
Target enzyme solution of known concentration.
-
Substrate solution (specific to the enzyme).
-
Assay buffer (e.g., Tris-HCl, PBS) at optimal pH for the enzyme.
-
This compound stock solution (e.g., in DMSO or buffer).
-
96-well microplate.
-
Microplate spectrophotometer.
-
-
Methodology:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.
-
To the wells of the 96-well plate, add the assay buffer, the enzyme solution, and the various concentrations of the inhibitor (or vehicle control).
-
Pre-incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at a wavelength appropriate for the product being formed.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Conclusion and Future Directions
This compound is a compound with recognized utility in chemical synthesis and potential applications in biochemical research.[1] Its primary understood biochemical role is as an intermediate in the action of the antimicrobial agent taurolidine, where it functions to deliver the active molecule, formaldehyde.[5] While it is cited for use in enzyme inhibition studies, there is a clear gap in the public domain regarding its specific molecular targets and direct mechanisms of action.
Future research should focus on screening this compound against various enzyme families (e.g., proteases, kinases, metalloenzymes) to identify direct targets. Subsequent studies should then aim to elucidate the mode of inhibition (competitive, non-competitive, etc.) and determine key kinetic parameters. Such data would be invaluable for the drug development and scientific community, potentially uncovering novel therapeutic applications for this and related sulfonamide compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. This compound hydrochloride | 89756-60-5 | Benchchem [benchchem.com]
- 5. Taurolidine - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Role of 2-Aminoethanesulfonamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethanesulfonamide, also known as taurinamide, is a sulfur-containing organic compound that serves as a crucial building block in the landscape of medicinal chemistry. Structurally, it is the amide derivative of taurine, a semi-essential amino acid with diverse physiological roles. This relationship to taurine, coupled with the presence of a sulfonamide functional group, imbues this compound and its derivatives with a wide spectrum of biological activities, making them valuable scaffolds in drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their applications in medicinal chemistry.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives often starts from taurine (2-aminoethanesulfonic acid). A common strategy involves the protection of the amino group, conversion of the sulfonic acid to a sulfonyl chloride, reaction with an amine to form the sulfonamide, and subsequent deprotection.
General Synthesis Workflow
Caption: General workflow for synthesizing this compound derivatives.
Experimental Protocol: Synthesis of N-Substituted 2-Phthalimidoethanesulfonamides
This protocol describes a common method for synthesizing precursors to N-substituted 2-aminoethanesulfonamides.
Materials:
-
2-Phthalimidoethanesulfonyl chloride
-
Appropriate primary or secondary amine
-
Dry dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 2-phthalimidoethanesulfonyl chloride (1 equivalent) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-substituted 2-phthalimidoethanesulfonamide.
Deprotection of the phthalimide group is typically achieved by hydrazinolysis to yield the free amine.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, most notably as antimicrobial and anticancer agents. The sulfonamide moiety is a well-established pharmacophore known to inhibit specific enzymes.
Antimicrobial Activity
The primary mechanism of antimicrobial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, leading to a bacteriostatic effect.
Table 1: Minimum Inhibitory Concentrations (MIC) of Taurinamide Derivatives against various bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-phenyl-2-phthalimidotaurinamide derivative (p-methyl) | Enterococcus faecalis | 256 | [1] |
| N-phenyl-2-phthalimidotaurinamide derivative (p-methoxy) | Enterococcus faecalis | 256 | [1] |
| Phtalimidotaurinamide | Enterococcus faecalis | 256 | [1] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid | Staphylococcus aureus | 32-512 | [2] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid | Staphylococcus aureus | 32-512 | [2] |
Anticancer Activity
Several studies have explored the potential of taurinamide derivatives as anticancer agents. The cytotoxic effects are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.
Table 2: IC₅₀ Values of Taurinamide and Related Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolidine derivative of taurine amide (4p) | HL-60 (Human promyelocytic leukemia) | 76.7 | [3][4] |
| Flavonoid-based amide derivative (7t) | MDA-MB-231 (Triple-negative breast cancer) | 1.76 ± 0.91 | [5] |
| Flavonoid-based amide derivative (7u) | MDA-MB-231 (Triple-negative breast cancer) | 2.49 ± 0.44 | [5] |
| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) | Ramos (Burkitt's lymphoma) | < 8 | [6] |
| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) | Various (NCI-60 panel) | 0.32 - 3.89 | [6] |
Signaling Pathway and Mechanism of Action
The most well-characterized mechanism of action for sulfonamides, including derivatives of this compound, is the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.
Inhibition of Folic Acid Synthesis
Caption: Competitive inhibition of Dihydropteroate Synthase by this compound derivatives.
This inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. The lack of these vital components ultimately halts bacterial growth and replication.
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a this compound derivative against a specific bacterial strain.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and MHB, no compound) and a negative control well (MHB only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Enzyme Inhibition Assay: Dihydropteroate Synthase (DHPS)
Objective: To determine the inhibitory activity (IC₅₀) of a this compound derivative against DHPS.
Materials:
-
Recombinant DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Test compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well plate
-
Plate reader capable of measuring absorbance at a specific wavelength (assay dependent)
Procedure:
-
Reaction Mixture Preparation: In the wells of a 96-well plate, prepare a reaction mixture containing the assay buffer, DHPS enzyme, and DHPPP.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include control wells with solvent only.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding PABA to all wells.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance over time at a wavelength appropriate for detecting the product or a coupled reaction product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their structural similarity to the endogenous molecule taurine and the presence of the pharmacologically active sulfonamide group provide a strong foundation for the development of novel therapeutics. The primary and well-established antibacterial activity through the inhibition of dihydropteroate synthase continues to be a key area of research. Furthermore, emerging evidence of their anticancer potential opens up new avenues for drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable scaffold for the design and synthesis of future drug candidates targeting a range of diseases. Further in-depth studies are warranted to fully elucidate the therapeutic potential and to discover novel biological targets of this intriguing class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amide Bond Formation with 2-Aminoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethanesulfonamide, also known as taurinamide, is a versatile building block in medicinal chemistry and drug discovery. Its derivatives, particularly N-acylated 2-aminoethanesulfonamides, are of significant interest due to their roles as bioisosteres of carboxylic acids and their potential as enzyme inhibitors. The sulfonamide moiety enhances polarity and hydrogen-bonding capabilities, making these compounds valuable for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed protocols for the amide bond formation of this compound with various carboxylic acids, quantitative data from representative reactions, and an overview of the biological significance of the resulting N-acylsulfonamides.
Data Presentation
The following tables summarize quantitative data for representative amide bond formation reactions with this compound and its derivatives using different coupling methods.
Table 1: Amide Coupling of 2-Aminoethanesulfonamides with Carboxylic Acids
| Carboxylic Acid | Coupling Reagent/Method | Amine | Solvent | Reaction Time | Yield (%) | Purity Method | Reference |
| Betulinic Acid | Mukaiyama Reagent | This compound | Not Specified | Not Specified | 40 | Not Specified | [1] |
| Betulonic Acid | Mukaiyama Reagent | This compound | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| General Carboxylic Acid | EDC, DMAP, cat. HOBt | Electron-deficient amines | Acetonitrile | 14 h | 65-91 | Silica Gel Chromatography | [2] |
| General Carboxylic Acid | Acyl Chloride | This compound | Dichloromethane | 2-4 h | Varies | Recrystallization/Chromatography | General Protocol |
| General Carboxylic Acid | Acid Anhydride | This compound | Acetonitrile | Varies | High | Recrystallization/Chromatography | [3] |
Table 2: Reagent Quantities for a Typical EDC/HOBt Coupling Reaction
| Reagent | Molar Equivalents |
| Carboxylic Acid | 1.0 |
| This compound HCl | 1.1 - 1.2 |
| EDC·HCl | 1.1 - 1.5 |
| HOBt | 1.1 - 1.5 |
| DIPEA or Triethylamine | 2.0 - 3.0 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling (Solution-Phase)
This protocol is a robust and widely used method for amide bond formation and is suitable for a broad range of carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) minimizes racemization and improves reaction efficiency.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound hydrochloride (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, ethyl acetate, 1M HCl, saturated NaHCO₃)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), this compound hydrochloride (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-acylated this compound.[4]
Protocol 2: Acylation using Acyl Chlorides
This method is suitable for forming amide bonds when the corresponding acyl chloride of the carboxylic acid is available or can be readily synthesized. The reaction is typically fast and high-yielding.
Materials:
-
Acyl chloride (1.0 equiv)
-
This compound hydrochloride (1.1 equiv)
-
Triethylamine (Et3N) or Pyridine (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound hydrochloride (1.1 equiv) and triethylamine (2.2 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Acylation using Acid Anhydrides
Acid anhydrides offer a less reactive alternative to acyl chlorides, often resulting in cleaner reactions.
Materials:
-
Acid anhydride (1.1 equiv)
-
This compound hydrochloride (1.0 equiv)
-
Triethylamine (2.0 equiv) or Sodium Bicarbonate
-
Acetonitrile or an aqueous medium
-
Standard workup reagents
Procedure:
-
Dissolve this compound hydrochloride (1.0 equiv) and triethylamine (2.0 equiv) in acetonitrile.
-
Add the acid anhydride (1.1 equiv) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water, 1M HCl, and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Aminoethanesulfonamide in Perovskite Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of additives into perovskite solar cells (PSCs) has emerged as a critical strategy for enhancing their power conversion efficiency (PCE) and long-term stability. Among various additives, molecules containing amino groups have shown significant promise in passivating defects at the perovskite surface and grain boundaries, improving film morphology, and facilitating charge extraction. While direct reports on the application of 2-Aminoethanesulfonamide in PSCs are limited, its structural similarity to other effective additives suggests its potential as a valuable candidate for performance enhancement. This document provides a comprehensive guide for researchers interested in exploring the application of this compound as an additive in perovskite solar cells, including detailed experimental protocols and expected outcomes based on analogous compounds.
Data Presentation: Performance of Perovskite Solar Cells with Amino-Containing Additives
The following table summarizes the performance improvements observed in perovskite solar cells upon the incorporation of various amino-containing additives. This data serves as a benchmark for evaluating the potential efficacy of this compound.
| Additive | Perovskite Composition | Device Architecture | Key Performance Metrics (Control vs. Additive) | Stability Improvement (Control vs. Additive) | Reference |
| 2-Aminoethanethiol Hydroiodate (2-AET·HI) | CsPbI₃ | n-i-p | PCE: 15.4% vs. 16.7% | Retained 83% of initial PCE after 192h in ambient conditions, while control degraded rapidly. | [1] |
| Zwitterionic Antioxidant | Mixed Lead-Tin | n-i-p | PCE: Certified 20.7% (single-junction), 24.2% (tandem) | Inhibits Sn²⁺ oxidation and passivates defects. | [2] |
| Glycine | Cs₀.₀₅MAyFA₀.₉₅-yPbI₃-xClx | n-i-p (planar) | PCE: Champion efficiency of 20.68% | Enhanced interface charge transfer and extraction. | [3] |
| Guanidinium (GuI) | FA₀.₈₃Cs₀.₁₇PbI₃ | n-i-p (planar) | PCE: Increased with optimized doping | Enhanced crystallinity and reduced defect density. | [4] |
| 3-(Aminomethyl)piperidinium (3AMP) | Mixed Pb/Sn | 2D/3D composite | PCE: 20.09% | Long carrier lifetime of 657.7 ns. | [5] |
Experimental Protocols
This section outlines detailed methodologies for the fabrication and characterization of perovskite solar cells incorporating this compound as an additive.
Materials and Reagents
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass
-
Electron Transport Layer (ETL): Tin oxide (SnO₂) nanoparticle dispersion or Titanium dioxide (TiO₂) paste
-
Perovskite Precursors: Lead iodide (PbI₂), Formamidinium iodide (FAI), Methylammonium bromide (MABr), Cesium iodide (CsI) in DMF:DMSO (4:1 v/v)
-
Additive: this compound
-
Hole Transport Layer (HTL): Spiro-OMeTAD solution in chlorobenzene with additives (Li-TFSI, tBP)
-
Metal Electrode: Gold (Au) or Silver (Ag)
-
Solvents: Deionized water, acetone, isopropanol, chlorobenzene, DMF, DMSO
-
Cleaning Agents: Detergent solution
Experimental Workflow for Device Fabrication and Characterization
Caption: Workflow for fabrication and characterization of PSCs.
Detailed Fabrication Steps
-
Substrate Cleaning:
-
Sequentially sonicate FTO glass substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each[6].
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of SnO₂ by spin-coating a nanoparticle solution onto the FTO substrate, followed by annealing.
-
-
Perovskite Layer Formation (with this compound):
-
Prepare the perovskite precursor solution (e.g., FAPbI₃-based) in a nitrogen-filled glovebox.
-
Dissolve this compound into the perovskite precursor solution at various molar concentrations (e.g., 0.1, 0.5, 1.0 mol% relative to PbI₂).
-
Spin-coat the perovskite solution onto the ETL-coated substrate.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the film on a hotplate to form the final perovskite crystalline structure.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the Spiro-OMeTAD solution containing Li-TFSI and tBP as additives.
-
Spin-coat the HTL solution onto the perovskite layer.
-
-
Metal Electrode Deposition:
-
Thermally evaporate a metal contact (e.g., 80 nm of gold) onto the HTL to complete the device.
-
Characterization Protocols
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator (AM 1.5G, 100 mW/cm²) to measure the J-V characteristics of the fabricated solar cells.
-
Extract key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
-
-
External Quantum Efficiency (EQE):
-
Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.
-
-
Stability Testing:
-
Monitor the device performance over time under controlled environmental conditions (e.g., continuous illumination, elevated temperature, and humidity) to assess the impact of this compound on long-term stability.
-
-
Material Characterization:
-
Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of the perovskite film.
-
X-ray Diffraction (XRD): To investigate the crystallinity and phase purity of the perovskite layer.
-
Proposed Mechanism of Action
The anticipated improvements in PSC performance from the incorporation of this compound are based on the known mechanisms of similar amino-containing additives.
Caption: Potential mechanism of this compound in PSCs.
The functional groups of this compound, namely the amino (-NH₂) and sulfonic acid (-SO₃H) groups, are expected to play a key role in enhancing device performance through several mechanisms:
-
Defect Passivation: The lone pair of electrons on the nitrogen atom of the amino group can coordinate with undercoordinated Pb²⁺ ions at the perovskite surface, passivating these defect sites that act as non-radiative recombination centers.
-
Improved Crystallinity and Morphology: The additive can modulate the crystallization process of the perovskite film, leading to larger grain sizes and a more uniform surface, which can reduce charge recombination at grain boundaries.
-
Enhanced Charge Transport: By passivating defects and improving the quality of the perovskite film, charge carrier extraction to the transport layers is expected to become more efficient.
-
Suppressed Ion Migration: The interaction of the additive with the perovskite lattice may help to suppress the migration of mobile ions (e.g., iodide vacancies), which is a major contributor to device instability and hysteresis.
By following these protocols and considering the proposed mechanisms, researchers can systematically investigate the potential of this compound as a novel additive for high-performance and stable perovskite solar cells.
References
- 1. 2-Aminoethanethiol Hydroiodate Additives Induced Phase Stability Improvement of CsPbI3 Films for Use in Inorganic Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. light.northwestern.edu [light.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Narrow-Bandgap Mixed Lead/Tin-Based 2D Dion-Jacobson Perovskites Boost the Performance of Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Aminoethanesulfonamide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] This powerful technique enables the creation of novel molecular entities with combined functionalities, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, fluorescently labeled proteins for cellular imaging, and immobilized enzymes for biocatalysis.[1][2] The choice of a linker molecule is critical in bioconjugation, as it influences the stability, solubility, and overall function of the final conjugate.[3][4]
This document provides detailed application notes and protocols concerning the use of 2-aminoethanesulfonamide as a linker in bioconjugation. While not as broadly documented as other linkers like PEG or maleimide derivatives, this compound offers a unique bifunctional scaffold containing a primary amine and a sulfonamide group, presenting opportunities for specific conjugation strategies. These notes will cover its known applications, potential uses, and detailed experimental protocols.
Properties of this compound as a Linker
This compound, also known as taurinamide, possesses distinct chemical features that make it a candidate for a bifunctional linker:
-
Primary Amine: The terminal amine group serves as a versatile nucleophile for reactions with various electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (via reductive amination).[5][6] This allows for its attachment to proteins, peptides, and other biomolecules.
-
Sulfonamide Group: The sulfonamide moiety is relatively stable and can participate in further chemical modifications, or its presence can influence the physicochemical properties of the bioconjugate, such as solubility and cell permeability.
-
Spacer Arm: The ethylene bridge provides a short, flexible spacer between the conjugated molecules.
Application Highlight: Synthesis of Betulinic and Betulonic Acid Derivatives
A notable application of this compound is in the synthesis of biologically active derivatives of pentacyclic triterpenoids, such as betulinic and betulonic acids.[2] In this context, it acts as a spacer to introduce a sulfonamide functional group onto the C-17 position of the triterpenoid skeleton.[2] This modification has been explored to enhance the therapeutic potential of these natural products.[2]
Reaction Scheme
The conjugation of 2-aminoethanesulfonamides to these triterpenoic acids is typically achieved through an amidation reaction, where the carboxylic acid of the triterpenoid is activated to react with the primary amine of the this compound linker.[2]
Caption: General workflow for the conjugation of a triterpenoid acid with this compound.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent use in a conjugation reaction, based on documented procedures.[2] A generalized protocol for protein modification using a bifunctional linker with a primary amine is also presented as a potential adaptation.
Protocol 1: Synthesis of N,N-dimethyl-2-aminoethanesulfonamide Hydrochloride
This protocol describes the synthesis of a derivative of this compound, which can then be used in conjugation reactions.[2]
Materials:
-
Phthalic anhydride
-
2-Aminoethanesulfonic acid (taurine)
-
Sodium acetate (NaOAc)
-
Acetic acid (AcOH)
-
Phosphorus pentachloride (PCl₅)
-
Dimethylamine (NHMe₂)
-
Hydrazine (NH₂NH₂)
-
Ethanol (EtOH)
Procedure:
-
Phthalimide Protection: React phthalic anhydride with taurine in the presence of sodium acetate and acetic acid to form the sodium salt of 2-phthalimidoethanesulfonic acid.[2]
-
Sulfonyl Chloride Formation: Treat the resulting sodium salt with phosphorus pentachloride (PCl₅) to convert the sulfonic acid into a sulfonyl chloride.[2]
-
Sulfonamide Formation: React the sulfonyl chloride with dimethylamine to form the corresponding N,N-dimethyl-2-phthalimidoethanesulfonamide.[2]
-
Deprotection: Remove the phthalimide protecting group using hydrazine in ethanol to yield N,N-dimethyl-2-aminoethanesulfonamide.[2]
-
Salt Formation: Treat with hydrochloric acid to obtain the hydrochloride salt.
Protocol 2: Conjugation of Betulinic Acid with N,N-dimethyl-2-aminoethanesulfonamide
This protocol details the conjugation of a carboxylic acid-containing molecule to the amine group of the this compound linker.[2]
Materials:
-
Betulinic acid
-
N,N-dimethyl-2-aminoethanesulfonamide hydrochloride
-
Mukaiyama reagent (2-bromo-1-methylpyridinium iodide)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve betulinic acid in dichloromethane.
-
Activation: Add the Mukaiyama reagent to activate the carboxylic acid group of betulinic acid.[2]
-
Addition of Linker and Base: Add N,N-dimethyl-2-aminoethanesulfonamide hydrochloride and triethylamine to the reaction mixture.[2]
-
Reaction: Reflux the reaction mixture for 1 hour.[2]
-
Purification: After the reaction is complete, cool the mixture and purify the target conjugate by chromatography over silica gel.[2]
Quantitative Data from a Representative Synthesis: [2]
| Reactants | Product | Yield |
| Betulonic acid and N,N-dimethyl-2-aminoethanesulfonamide | N-[2-(N,N-dimethylsulfamoyl)ethyl]-3-oxolup-20(29)-en-17β-carboxamide | 67% |
| Betulonic acid and N-(2-aminoethyl)piperidine-1-sulfonamide | N-[2-(Piperidin-1-ylsulfonyl)ethyl]-3-oxolup-20(29)-en-17β-carboxamide | 32% |
| Betulonic acid and N-(2-aminoethyl)morpholine-4-sulfonamide | N-[2-(Morpholinosulfonyl)ethyl]-3-oxolup-20(29)-en-17β-carboxamide | 28% |
Protocol 3: General Protocol for Protein Labeling via Amine-Reactive Chemistry
Caption: A conceptual workflow for protein bioconjugation using an activated this compound linker.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive derivative of this compound (e.g., NHS ester)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers or stabilizers. Exchange the buffer to the reaction buffer if necessary.
-
Linker Preparation: Dissolve the amine-reactive this compound derivative in an anhydrous solvent like DMSO or DMF immediately before use.
-
Conjugation Reaction: Add the desired molar excess of the activated linker solution to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted linker. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm its integrity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Potential Signaling Pathway Application
While direct evidence of bioconjugates using a this compound linker in signaling pathway studies is limited, a hypothetical application could involve its use in creating targeted kinase inhibitors. The sulfonamide group is a known pharmacophore in many kinase inhibitors.
Caption: Hypothetical mechanism of a targeted kinase inhibitor utilizing a this compound linker to disrupt a signaling pathway.
Conclusion
This compound presents an interesting, albeit less conventional, option as a linker in bioconjugation. Its primary amine allows for straightforward coupling to biomolecules, while the sulfonamide moiety offers opportunities for further functionalization or for modulating the properties of the resulting conjugate. The provided protocols for its synthesis and conjugation to triterpenoids offer a solid foundation for its use in specific applications. While its broader utility in areas like protein labeling remains to be extensively explored, the general principles of bioconjugation chemistry provide a roadmap for its potential adaptation to a wider range of targets. Further research into the reactivity and stability of this compound-based bioconjugates will be crucial in defining its role in the expanding toolkit of the bioconjugation scientist.
References
- 1. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 2. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible Conjugation of Polypeptides and Proteins Utilizing a [3.3.1] Scaffold under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-Aminoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel sulfonamide derivatives utilizing 2-aminoethanesulfonamide as a key building block. The described methodologies are intended to facilitate the development of new chemical entities with potential therapeutic applications. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The use of this compound allows for the introduction of a flexible ethylsulfonamide side chain, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
General Synthesis Strategy
The primary synthetic route involves the coupling of this compound with a carboxylic acid to form an N-acylsulfonamide linkage. This transformation is typically achieved using a suitable coupling agent to activate the carboxylic acid, followed by nucleophilic attack from the amino group of this compound.
A general reaction scheme for this synthesis is presented below:
Caption: General workflow for the synthesis of novel sulfonamides.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of the this compound precursor and its subsequent coupling with a carboxylic acid.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the synthesis of the key building block, this compound hydrochloride, starting from taurine (2-aminoethanesulfonic acid). The synthesis involves a two-step process: protection of the amino group, followed by conversion of the sulfonic acid to a sulfonamide and subsequent deprotection.[1]
Materials:
-
Taurine (2-aminoethanesulfonic acid)
-
Phthalic anhydride
-
Sodium acetate
-
Acetic acid
-
Phosphorus pentachloride (PCl5)
-
Ammonia or desired amine (e.g., dimethylamine, piperidine, morpholine)
-
Hydrazine hydrate (NH2NH2·H2O)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Protection of the Amino Group:
-
In a round-bottom flask, combine taurine, phthalic anhydride, sodium acetate, and acetic acid.
-
Heat the mixture under reflux for the time specified in the literature method to form the sodium salt of 2-phthalimidoethanesulfonic acid.
-
-
Formation of the Sulfonyl Chloride:
-
Carefully treat the sodium salt of 2-phthalimidoethanesulfonic acid with phosphorus pentachloride (PCl5) to form 2-phthalimidoethanesulfonyl chloride. This reaction should be performed in a well-ventilated fume hood.
-
-
Formation of the Phthalimido-protected Sulfonamide:
-
Dissolve the 2-phthalimidoethanesulfonyl chloride in a suitable anhydrous solvent.
-
Bubble ammonia gas through the solution or add the desired amine dropwise at 0 °C to form the corresponding N-substituted-2-phthalimidoethanesulfonamide.
-
-
Deprotection of the Amino Group:
-
Dissolve the N-substituted-2-phthalimidoethanesulfonamide in ethanol.
-
Add hydrazine hydrate and reflux the mixture. The phthalhydrazide byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Treat the residue with an ethanolic solution of hydrochloric acid to precipitate the this compound hydrochloride salt.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: Synthesis of N-Acyl-2-aminoethanesulfonamides via Mukaiyama Reagent
This protocol details the coupling of a carboxylic acid with a this compound hydrochloride using the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide).[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound hydrochloride (1.0 eq)
-
Mukaiyama reagent (1.2 eq)
-
Triethylamine (Et3N), Tributylamine (Bu3N), or N,N-Diisopropylethylamine (i-Pr2EtN) (3.4 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Methyl-tert-butyl ether (MTBE)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of the carboxylic acid (1.0 eq) and this compound hydrochloride (1.0 eq) in anhydrous CH2Cl2, add the base (e.g., Et3N, 3.4 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Mukaiyama Reagent:
-
Add the Mukaiyama reagent (1.2 eq) to the reaction mixture.
-
-
Reaction:
-
Reflux the reaction mixture for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with MTBE.
-
Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final N-acyl-2-aminoethanesulfonamide.
-
Data Presentation
The following table summarizes the yields of various N-acyl-2-aminoethanesulfonamides synthesized from betulinic and betulonic acids using the protocol described above.[1]
| Compound | Starting Acid | This compound | Base | Yield (%) | Melting Point (°C) |
| 4a | Betulinic Acid | N,N-Dimethyl-2-aminoethanesulfonamide | Bu3N | 67 | 140-143 |
| 4b | Betulinic Acid | N-(2-Aminoethyl)piperidine-1-sulfonamide | Bu3N | - | - |
| 4c | Betulinic Acid | N-(2-Aminoethyl)morpholine-4-sulfonamide | Bu3N | - | - |
| 5a | Betulonic Acid | N,N-Dimethyl-2-aminoethanesulfonamide | Et3N | 30 | Amorphous |
| 5b | Betulonic Acid | N-(2-Aminoethyl)piperidine-1-sulfonamide | i-Pr2EtN | 32 | 160-161 |
| 5c | Betulonic Acid | N-(2-Aminoethyl)morpholine-4-sulfonamide | Et3N | - | - |
Data extracted from the synthesis of betulinic and betulonic acid derivatives.[1]
Potential Signaling Pathway Involvement
Novel sulfonamides are being investigated for their potential to modulate various signaling pathways implicated in disease. For instance, some sulfonamides have been shown to act as inhibitors of carbonic anhydrases, enzymes that play a crucial role in pH regulation and are overexpressed in certain cancers. Inhibition of carbonic anhydrase can lead to a decrease in tumor cell proliferation and survival.
Caption: Inhibition of Carbonic Anhydrase IX by novel sulfonamides.
Disclaimer: The provided protocols are intended for use by qualified researchers and should be performed in a properly equipped laboratory with appropriate safety precautions. Reaction conditions may need to be optimized for different substrates.
References
Application Notes and Protocols for the Analytical Detection of 2-Aminoethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethanesulfonamide, also known as taurinamide, is a sulfonamide analog of the amino acid taurine. As a molecule of interest in pharmaceutical and biochemical research, its accurate and sensitive detection is crucial for a variety of applications, including pharmacokinetic studies, metabolite identification, and quality control. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) coupled with different detection systems.
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are based on chromatography, leveraging its polar nature. Due to its lack of a strong chromophore, direct UV detection can be challenging, often necessitating derivatization or the use of more universal detectors like mass spectrometry.
-
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD): This method typically requires a pre-column derivatization step to introduce a chromophoric or fluorophoric tag to the this compound molecule, enhancing its detectability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that can directly quantify this compound without derivatization, making it ideal for complex biological samples.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are based on published data for taurine and related sulfonamides and should be considered as illustrative. Method validation is required for specific applications.
| Parameter | HPLC-UV/FLD (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.1 - 1.5 ng/mL |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.999) | 0.5 - 500 ng/mL (r² > 0.99) |
| Recovery | 90 - 110% | 85 - 115% |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 10% | < 15% |
Experimental Protocols
Protocol 1: HPLC-UV/FLD Analysis with Pre-column Derivatization using O-Phthalaldehyde (OPA)
This protocol describes the quantification of this compound in a clear aqueous sample, such as a pharmaceutical formulation.
1. Materials and Reagents:
-
This compound hydrochloride (Reference Standard)
-
O-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
2. Instrumentation:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and bring the final volume to 50 mL with 0.1 M sodium borate buffer (pH 9.5). This solution should be prepared fresh daily and protected from light.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation and Derivatization:
-
Pipette 100 µL of the standard or sample solution into a vial.
-
Add 400 µL of the OPA derivatization reagent.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
5. HPLC Conditions:
-
Mobile Phase A: 0.1 M Sodium phosphate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50% B
-
20-22 min: 50-10% B
-
22-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
Fluorescence: Excitation 340 nm, Emission 450 nm
-
UV: 338 nm
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Analysis for Biological Samples
This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices like plasma or urine.
1. Materials and Reagents:
-
This compound hydrochloride (Reference Standard)
-
Internal Standard (IS) (e.g., ¹³C₂, ¹⁵N-Taurine or a structurally similar sulfonamide)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 or HILIC column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as in Protocol 1.
-
Working Standard Solutions: Prepare serial dilutions in a surrogate matrix (e.g., drug-free plasma) to construct the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in methanol.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Illustrative):
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the standard
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the IS
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression model.
-
Quantify this compound in the samples from the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV/FLD analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Application Notes and Protocols: 2-Aminoethanesulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-aminoethanesulfonamide (taurinamide) as a versatile scaffold in the design and synthesis of potent and selective carbonic anhydrase (CA) inhibitors.
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The various human CA isoforms (hCAs) are involved in respiration, pH homeostasis, electrolyte secretion, and biosynthesis. The aberrant activity of specific isoforms has been linked to a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[1][2][3][4][5][6][7][8][9]
Primary sulfonamides are a well-established class of CA inhibitors, with their mechanism of action involving the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site. This compound provides a valuable building block for the synthesis of novel CA inhibitors. Its primary amino group allows for the facile introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of isoform-selective inhibitors.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in-vitro inhibitory activity of a series of N-substituted this compound derivatives against several human carbonic anhydrase isoforms. The data highlights the potential for developing isoform-selective inhibitors based on this scaffold.
| Compound | R Group | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA VA (Kᵢ, µM) | hCA VII (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |
| 1 | Phenyl | 0.83 | >10 | >10 | 1.87 | 0.96 | 3.24 |
| 2 | 4-Fluorophenyl | 0.65 | >10 | >10 | 2.54 | 0.59 | 2.11 |
| 4 | 4-Chlorophenyl | 0.71 | >10 | >10 | 3.12 | 0.68 | 2.43 |
| 8 | 2-Thienyl | 0.79 | >10 | >10 | 2.88 | 0.81 | 2.97 |
| 9 | 2-Furyl | 0.75 | >10 | >10 | 2.43 | 0.77 | 2.65 |
Data extracted from "Novel Taurinamide-Based Compounds as Carbonic Anhydrase Inhibitors".[1][2]
Experimental Protocols
I. General Protocol for the Synthesis of N-Acyl-2-aminoethanesulfonamide Derivatives
This protocol describes a general method for the acylation of this compound with various carboxylic acids.
Materials:
-
This compound hydrochloride
-
Desired carboxylic acid (e.g., benzoic acid, 4-fluorobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, suspend this compound hydrochloride (1.1 eq) in the same anhydrous solvent and add TEA or DIPEA (2.5 eq).
-
Add the activated carboxylic acid solution from step 2 to the this compound suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Protocol for In-Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This protocol outlines a standard method for determining the inhibitory potency of synthesized compounds against various CA isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
HEPES buffer (or other suitable buffer)
-
Phenol red indicator solution
-
CO₂-saturated water
-
Acetazolamide (as a standard inhibitor)
-
DMSO (for dissolving compounds)
Equipment:
-
Stopped-flow spectrophotometer
-
pH meter
-
Gas-tight syringes
Procedure:
-
Maintain all solutions at a constant temperature (e.g., 25 °C).
-
Prepare a series of dilutions of the inhibitor compounds and the standard (acetazolamide) in DMSO.
-
The assay mixture in the first syringe should contain the CA enzyme in buffer, the pH indicator, and the inhibitor at the desired concentration.
-
The second syringe should contain the CO₂-saturated water.
-
The stopped-flow instrument rapidly mixes the contents of the two syringes, initiating the CO₂ hydration reaction.
-
The reaction is monitored by the change in absorbance of the pH indicator as the solution acidifies due to proton production.
-
The initial rates of the reaction are determined for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the enzyme activity against the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
References
- 1. Novel Taurinamide-Based Compounds as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indanesulfonamides as carbonic anhydrase inhibitors. Toward structure-based design of selective inhibitors of the tumor-associated isozyme CA IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-Aminoethanesulfonamide into Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical data for the incorporation of 2-Aminoethanesulfonamide (taurinamide) into polymer backbones. The methodologies described are based on established polymer synthesis techniques for structurally similar monomers, offering a foundational guide for developing novel polymers with potential applications in drug delivery and biomedical engineering.
Introduction
This compound, the amide derivative of taurine, is a promising candidate for the development of functional polymers. The presence of a primary amine and a sulfonamide group offers opportunities for creating polymers with unique properties, such as hydrophilicity, potential pH-sensitivity, and sites for further functionalization. These characteristics make taurinamide-containing polymers attractive for various biomedical applications, including drug delivery systems, hydrogels, and biocompatible coatings.
This document outlines two primary strategies for incorporating this compound into polymers:
-
Free Radical Polymerization of a Vinyl-Functionalized this compound Monomer: This approach involves the synthesis of N-(2-sulfamoylethyl)acrylamide, a novel monomer, followed by its polymerization.
-
Polycondensation of this compound with a Dicarboxylic Acid Chloride: This method utilizes the primary amine of taurinamide for the formation of a polyamide.
Application Note 1: Synthesis and Polymerization of N-(2-sulfamoylethyl)acrylamide
This section details the synthesis of a vinyl monomer derived from this compound and its subsequent free-radical polymerization to yield poly(N-(2-sulfamoylethyl)acrylamide). This polymer is anticipated to be water-soluble and possess pendant sulfonamide groups, making it a candidate for drug conjugation and hydrogel formation.
Experimental Protocols
Protocol 1.1: Synthesis of N-(2-sulfamoylethyl)acrylamide Monomer
This protocol is adapted from the synthesis of other N-substituted acrylamides.
Materials:
-
This compound hydrochloride
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-sulfamoylethyl)acrylamide as a solid.
Protocol 1.2: Free Radical Polymerization of N-(2-sulfamoylethyl)acrylamide
This protocol describes a typical free-radical polymerization in an aqueous solution.
Materials:
-
N-(2-sulfamoylethyl)acrylamide monomer
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction flask with a condenser and magnetic stirrer
-
Water bath or heating mantle
Procedure:
-
Dissolve the N-(2-sulfamoylethyl)acrylamide monomer in deionized water in a reaction flask to a desired concentration (e.g., 10-20 wt%).
-
Purge the solution with nitrogen or argon for 30-60 minutes to remove dissolved oxygen.
-
Heat the solution to 60-70°C in a water bath.
-
Add a freshly prepared aqueous solution of potassium persulfate (initiator, typically 0.1-1 mol% relative to the monomer).
-
Continue the polymerization under an inert atmosphere for 4-8 hours.
-
The formation of the polymer may be indicated by an increase in viscosity.
-
To isolate the polymer, precipitate the reaction mixture in a non-solvent such as acetone or methanol.
-
Filter the precipitated polymer and dry it under vacuum at 40-50°C to a constant weight.
Data Presentation
Table 1: Predicted Properties of N-(2-sulfamoylethyl)acrylamide and its Polymer
| Property | N-(2-sulfamoylethyl)acrylamide (Monomer) | Poly(N-(2-sulfamoylethyl)acrylamide) (Polymer) |
| Molecular Weight ( g/mol ) | 178.21 | Variable (e.g., 10,000 - 100,000) |
| Appearance | White to off-white solid | White to off-white powder or solid |
| Solubility | Soluble in water and polar organic solvents | Expected to be soluble in water |
| Glass Transition Temp. (Tg) | Not applicable | Estimated: 120-150°C |
| Decomposition Temp. (Td) | > 200°C | Estimated: > 250°C |
Note: The polymer properties are estimations based on structurally similar polyacrylamides and would require experimental verification.
Visualization
experimental setup for reactions involving 2-Aminoethanesulfonamide hydrochloride
An primarily leverages its role as a versatile building block in organic synthesis, particularly in pharmaceutical and biochemical research.[1] This compound serves as a key intermediate for creating more complex molecules, such as sulfonamide derivatives, by forming new bonds at its primary amino group.[2]
General Information and Properties
2-Aminoethanesulfonamide hydrochloride is a white crystalline powder utilized in the synthesis of various biologically active molecules.[1] Its stability and solubility in water make it a practical reagent in diverse laboratory settings.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 89756-60-5 | [1][3][4][5] |
| Molecular Formula | C₂H₈N₂O₂S·HCl (or C₂H₉ClN₂O₂S) | [1][3] |
| Molecular Weight | 160.62 g/mol | [1][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 130-137 °C | [1] |
| Purity | 97% - 102% | [1][4] |
| Storage | Room Temperature, sealed in dry conditions | [1][4] |
Applications in Research and Development
This compound is a valuable resource in several scientific fields:
-
Pharmaceutical Development : It acts as a crucial intermediate in synthesizing pharmaceuticals, especially those aimed at treating metabolic disorders and inflammation. It is also a building block for sulfonamide antibiotics.[1]
-
Biochemical Research : It is employed in studies related to enzyme inhibition, which aids in understanding metabolic pathways.[1]
-
Organic Synthesis : It serves as a reagent for introducing the sulfonamide functional group into various molecular scaffolds.[1][2]
-
Diagnostic Applications : The compound is involved in formulating certain diagnostic agents.[1]
Experimental Protocols
The primary reaction involving this compound hydrochloride is the acylation of its amino group to form N-substituted derivatives. A common application is the synthesis of 2-amidoethanesulfonamides from carboxylic acids.
Protocol 1: General Synthesis of 2-Amidoethanesulfonamides via Amide Coupling
This protocol details the synthesis of N-[2-(sulfonyl)ethyl]carboxamides by coupling this compound hydrochloride with a carboxylic acid using a Mukaiyama reagent (2-bromo-1-methylpyridinium iodide) as a coupling agent. This method is adapted from the synthesis of betulinic and betulonic acid derivatives.[2]
Materials and Reagents:
-
Carboxylic acid (e.g., Betulinic acid)
-
This compound hydrochloride derivative (e.g., 3a-c as described in the source)[2]
-
Mukaiyama reagent (2-bromo-1-methylpyridinium iodide)
-
Tertiary amine base (e.g., Triethylamine (Et₃N), Tributylamine (Bu₃N), or N,N-Diisopropylethylamine (i-Pr₂EtN))
-
Dichloromethane (CH₂Cl₂)
-
Methyl-tert-butyl ether (MTBE)
-
5% Hydrochloric acid (HCl) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a suspension of the Mukaiyama reagent (1.2 equivalents) in CH₂Cl₂.
-
To this suspension, add the carboxylic acid (1.0 equivalent), the appropriate this compound hydrochloride derivative (1.0 equivalent), and the selected tertiary amine base (3.4 equivalents) dissolved in CH₂Cl₂.[2]
-
Reflux the reaction mixture for 1 hour.[2]
-
After cooling to room temperature, dilute the mixture with MTBE.[2]
-
Wash the organic phase sequentially with a 5% HCl solution (three times) and then with water.[2]
-
Dry the separated organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[2]
-
Purify the resulting solid residue by column chromatography on silica gel to isolate the target 2-amidoethanesulfonamide product.[2]
Characterization: The final products can be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy : To identify characteristic functional group vibrations (e.g., C=O, N-H, S=O).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the molecular structure.[2]
-
Mass Spectrometry (MS) : To determine the molecular weight of the product.[2]
-
Melting Point Analysis : To assess the purity of the compound.[2]
Caption: Workflow for the synthesis of 2-amidoethanesulfonamides.
Protocol 2: Conceptual Synthesis of this compound Hydrochloride from Taurine
This outlines the conceptual pathway for synthesizing the title compound itself, as derived from patent literature. This process involves multiple steps starting from 2-aminoethanesulfonic acid (taurine).[6]
Conceptual Steps:
-
Protection of the Amino Group : The primary amino group of taurine is first protected to prevent it from reacting in subsequent steps. This can be achieved by reacting taurine with phthalic anhydride.[6]
-
Conversion to Sulfonyl Chloride : The sulfonic acid group of the protected taurine is converted into a more reactive sulfonyl chloride. This is typically done using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[2][6]
-
Formation of Sulfonamide : The resulting sulfonyl chloride is reacted with ammonia to form the sulfonamide.[6]
-
Deprotection of the Amino Group : The protecting group is removed from the amino group to yield this compound. For a phthalimide protecting group, this can be accomplished using hydrazine (NH₂NH₂).[2][6]
-
Salt Formation : The final product is treated with hydrochloric acid to form the stable hydrochloride salt, which can then be isolated.[6]
Caption: Conceptual pathway for synthesizing this compound HCl.
Data Presentation
The following table summarizes representative data from the synthesis of N-substituted 2-amidoethanesulfonamides derived from betulinic acid, as described in the literature.[2]
Table 2: Synthesis and Properties of Betulinic Acid-Derived Sulfonamides
| Compound ID | Derivative Name | Yield (%) | Melting Point (°C) |
| 4b | N-[2-(Piperidin-1-ylsulfonyl)ethyl]-3β-hydroxylup-20(29)-en-17β-carboxamide | 40% | 218–220 |
| 4c | N-[2-(Morpholinosulfonyl)ethyl]-3β-hydroxylup-20(29)-en-17β-carboxamide | 30% | 115–117 |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | 89756-60-5 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. EP0863133B1 - Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use - Google Patents [patents.google.com]
Application Note: Monitoring 2-Aminoethanesulfonamide Reactions by Thin Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for monitoring the progress of chemical reactions involving 2-Aminoethanesulfonamide using thin layer chromatography (TLC). This technique allows for rapid, qualitative analysis of the reaction mixture to determine the consumption of starting materials and the formation of products.[1][2][3][4]
Principle of the Method
Thin layer chromatography is a fundamental chromatographic technique used to separate components of a mixture.[4] The separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. In the context of monitoring a reaction, aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials.[3] As the mobile phase ascends the plate, compounds travel at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally travel further (higher Retention Factor, Rf), while more polar compounds travel shorter distances (lower Rf). By observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane, the progress of the reaction can be effectively monitored.[3][4]
Materials and Reagents
Equipment
-
TLC plates (e.g., Silica Gel 60 F254, 0.25 mm thickness)[1]
-
TLC developing chamber with lid
-
Capillary tubes for spotting[1]
-
UV lamp (254 nm and 366 nm)[5]
-
Heating device (heat gun or hot plate)
-
Forceps
-
Standard laboratory glassware (beakers, graduated cylinders)
Solvents and Reagents
-
This compound (and its corresponding starting material/product)
-
Reagent grade solvents for mobile phase (e.g., chloroform, n-butanol, tert-butanol, methanol, dichloromethane, ethyl acetate, acetic acid, ammonia solution)[6][7][8]
-
Visualization reagents (see Table 2 for recipes)
Experimental Protocols
Preparation of the Mobile Phase
Selecting an appropriate mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent should be optimized so that the Rf values of the key components are between 0.2 and 0.8.[4] For polar compounds like this compound, a more polar solvent system is generally required.
-
Prepare the chosen solvent system from the options in Table 1 or develop a new one. A binary mixture of a less polar solvent and a more polar solvent often works best.[1]
-
Pour the mobile phase into the TLC developing chamber to a depth of 0.5-1.0 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[9]
-
Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes before inserting the TLC plate.
Table 1: Recommended Mobile Phase Systems for Sulfonamides
| System No. | Solvent Composition | Volume Ratio (v/v/v) | Notes | Reference |
|---|---|---|---|---|
| 1 | Chloroform / n-Butanol | 4 : 1 | A general-purpose system for sulfonamides. | [6] |
| 2 | Chloroform / tert-Butanol | 80 : 20 | The solvent phases should be equilibrated with water first. | [7] |
| 3 | Dichloromethane / Methanol / Ammonia | 5 : 1 : 0.25 | Effective for separating a range of sulfonamides. | [8] |
| 4 | n-Butanol / Acetic Acid / Water | 4 : 1 : 1 | Suitable for highly polar amines and amino acids.[1] |[2] |
Preparation and Spotting of the TLC Plate
-
Using a pencil (never a pen), gently draw a light origin line approximately 1.0-1.5 cm from the bottom of the TLC plate.[1]
-
Mark the positions for each sample on the origin line. A typical setup for reaction monitoring includes three lanes:
-
SM: Starting Material (a pure reference sample).
-
Co: Co-spot (both the starting material and reaction mixture spotted at the same point).
-
Rxn: Reaction Mixture (an aliquot from the reaction).
-
-
Prepare dilute solutions of your reference starting material and the reaction mixture in a volatile solvent (e.g., methanol or ethyl acetate).
-
Using a capillary tube, carefully and briefly touch the end to the prepared solution. The liquid will be drawn up via capillary action.
-
Gently touch the loaded capillary tube to the corresponding mark on the origin line of the TLC plate. Aim to create a small, concentrated spot (2-3 mm in diameter).[3]
-
For the "Co" lane, spot the starting material first, allow it to dry completely, and then spot the reaction mixture directly on top of it.[3]
-
Ensure the spots are completely dry before placing the plate in the developing chamber.
Development of the Chromatogram
-
Using forceps, carefully place the spotted TLC plate into the pre-equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.
-
Replace the lid and allow the solvent front to ascend the plate. Do not disturb the chamber during development.
-
When the solvent front has reached approximately 1.0 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization
-
UV Light (Non-destructive): Examine the dried plate under a UV lamp (254 nm).[5] Compounds with a conjugated system will appear as dark spots against the fluorescent green background of the plate. Circle any visible spots with a pencil.
-
Chemical Staining (Destructive): If spots are not visible under UV light, or for additional confirmation, use a chemical stain.
-
Fluorescamine: This is highly effective for primary amines and sulfonamides.[6][7] Briefly dip the plate in the fluorescamine solution or spray it evenly. Allow it to dry. The spots will fluoresce under long-wave (366 nm) UV light.
-
Ninhydrin: An excellent stain for primary and secondary amines, which will appear as colored spots (typically purple or yellow) after gentle heating.[4]
-
Table 2: Visualization Reagent Recipes
| Reagent | Preparation | Procedure | Target Compound | Reference |
|---|---|---|---|---|
| Fluorescamine | Dissolve 10-20 mg of fluorescamine in 100 mL of acetone. Store in the dark. | Dip or spray the plate, let it dry, and view under a 366 nm UV lamp. | Primary amines, sulfonamides. | [6][7] |
| Ninhydrin | Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid. | Dip or spray the plate, then heat gently with a heat gun until spots appear. | Primary/secondary amines. | [4] |
| p-Anisaldehyde | 5 mL p-anisaldehyde, 5 mL conc. sulfuric acid, and 1 mL acetic acid in 90 mL ethanol. | Dip or spray the plate, then heat until colored spots develop. | General purpose stain. |[2][10] |
Data Interpretation
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the spots in the "Rxn" lane to the "SM" lane.
-
The disappearance of the spot corresponding to the starting material indicates consumption.
-
The appearance of a new spot (with a different Rf) indicates product formation.
-
The "Co" spot helps to confirm if the spot in the reaction mixture is identical to the starting material. If they are the same, the spot will appear as a single, round spot. If they are different but have similar Rf values, the co-spot may appear elongated.[3]
-
-
The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[3]
Visual Workflows
The following diagrams illustrate the experimental workflow and the logical interpretation of a TLC plate for reaction monitoring.
Caption: Experimental workflow for monitoring a reaction using TLC.
Caption: Logical relationship of spots on a TLC plate during a reaction.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. epfl.ch [epfl.ch]
- 6. tandfonline.com [tandfonline.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Aminoethanesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 2-Aminoethanesulfonamide derivatives by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound derivatives in a question-and-answer format.
Problem: Poor separation between my product and impurities.
Answer: Achieving good separation is critical for obtaining a pure product. If you are experiencing co-elution or overlapping peaks, consider the following solutions:
-
Optimize the Mobile Phase: The polarity of your eluent system is crucial. Use Thin Layer Chromatography (TLC) to test various solvent mixtures before running the column. The ideal developing solvent should give your desired compound an Rf value between 0.3 and 0.7 and provide a clear separation from impurities.[1] A gradual increase in solvent polarity (gradient elution) often yields better results than a single solvent mixture (isocratic elution).[2]
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, a different adsorbent may be required.[3] Due to the polar nature of the amino and sulfonamide groups, strong interactions with the acidic silica surface can occur.[2] Consider these alternatives:
-
Alumina (Neutral or Basic): Can be effective for separating basic compounds that bind too strongly to silica.
-
Amino-propylated Silica: This stationary phase can be used in normal-phase, reversed-phase, or HILIC (Hydrophilic Interaction Chromatography) mode and may offer different selectivity for polar compounds.[4][5]
-
Reversed-Phase Silica (C18): If your derivative has sufficient non-polar character, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be effective.[6]
-
-
Check Column Packing: Poor separation can result from an improperly packed column. Cracks, channels, or air bubbles lead to uneven solvent flow and band broadening.[2][7] Always pack the column using a slurry method and ensure the silica bed never runs dry.[2][8]
Problem: The desired compound is not eluting from the column.
Answer: If your compound appears to be irreversibly stuck on the column, one of several issues could be the cause:
-
Compound Decomposition: The slightly acidic nature of silica gel can cause degradation of sensitive compounds.[2] Before performing column chromatography, test your compound's stability by dissolving a small amount with silica gel in your chosen eluent and analyzing it with TLC after a few hours.
-
Incorrect Solvent System: The mobile phase may not be polar enough to displace your highly polar compound from the stationary phase. Re-evaluate your TLC results and consider a more polar solvent system. If necessary, you can incrementally add a small percentage of a highly polar solvent like methanol.
-
Compound Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[9]
Problem: The product peaks are tailing or very broad.
Answer: Peak tailing is a common problem when purifying polar compounds, especially amines, on silica gel.
-
Sample Overloading: Loading too much crude material onto the column is a frequent cause of tailing and poor separation.[2] As a general rule, the amount of sample should be 1-5% of the mass of the silica gel.
-
Strong Analyte-Stationary Phase Interactions: The amino group in your derivative can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can neutralize these active sites and significantly improve peak shape.
-
Poor Sample Solubility/Loading Technique: If the sample is not fully dissolved when loaded, or if it is loaded in a large volume of a strong solvent, it can lead to band broadening.[2] For compounds that are poorly soluble in the starting eluent, "dry loading" is recommended. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[2]
Problem: The column is running very slowly or has stopped completely.
Answer: A significant decrease in flow rate points to a blockage or high backpressure.
-
Crystallization on the Column: The compound or an impurity may have crystallized at the top of the column, blocking solvent flow.[9] This can happen if the sample was loaded in a solvent in which it is only sparingly soluble.
-
Fine Particles: Very fine silica particles can clog the column frit. Ensure you are using silica gel of the appropriate mesh size (e.g., 60-120 mesh for flash chromatography).
-
Improper Packing: An overly compressed or unevenly packed column can restrict flow.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: The most common stationary phase for routine purification is silica gel (normal-phase chromatography).[1][10] However, given that this compound derivatives contain a polar amino group and a sulfonamide moiety, strong interactions with silica's acidic surface can lead to challenges like peak tailing.[2] For difficult separations, consider:
-
Amino-propylated silica columns: These can be used in multiple modes (normal, reversed-phase, HILIC) and are often well-suited for separating polar and basic compounds.[4][11]
-
Alumina: A good alternative to silica, especially for acid-sensitive or basic compounds.
-
Hydrophilic Interaction Chromatography (HILIC): This technique is ideal for very polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase (like amino-propylated silica) with a largely organic mobile phase.[12]
Q2: How do I select the optimal mobile phase for my separation?
A2: The best practice is to first perform Thin Layer Chromatography (TLC) analysis using various solvent systems.[1][8] The goal is to find a solvent mixture that moves your target compound to an Rf value of approximately 0.3-0.7 while maximizing the distance to any impurities. Common solvent systems for polar compounds include mixtures of a non-polar solvent (like hexanes or dichloromethane) with a polar solvent (like ethyl acetate, acetone, or methanol). Start with a low polarity mixture and gradually increase the proportion of the polar solvent.
Q3: My derivative is highly soluble in water but poorly soluble in common chromatography solvents. How should I load it onto the column?
A3: This is a common challenge with highly polar compounds. The best approach is dry loading . Dissolve your crude sample in a solvent in which it is soluble (e.g., methanol or water). Add a small amount of silica gel (typically 1-2 times the mass of your crude sample) to this solution to form a paste. Thoroughly evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your pre-packed column. This technique prevents band broadening caused by loading the sample in a very strong solvent.[2]
Q4: What is the difference between isocratic and gradient elution, and which should I use?
A4:
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire separation. It is simpler but may not effectively separate compounds with widely different polarities.
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the percentage of the more polar solvent.[2] This allows for the efficient elution of a wider range of compounds. For a complex mixture containing your this compound derivative and various impurities, a gradient elution is almost always recommended. It starts with a low polarity to elute non-polar impurities, and the polarity is then increased to elute your more polar product, often resulting in sharper peaks and better resolution.
Data Presentation
Table 1: Common Solvents for Column Chromatography (in order of increasing polarity)
| Solvent | Polarity Index |
| Hexane / Pentane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 4.0 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Acetonitrile (MeCN) | 5.8 |
| 2-Propanol (IPA) | 6.2 |
| Ethanol (EtOH) | 6.6 |
| Methanol (MeOH) | 7.6 |
| Water | 10.2 |
Table 2: Quick Troubleshooting Reference
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect mobile phase, improper column packing, column overloading. | Optimize mobile phase using TLC, repack column carefully, reduce sample load. |
| No Elution | Mobile phase not polar enough, compound decomposition on silica. | Increase mobile phase polarity, test compound stability on silica first. |
| Peak Tailing | Strong interaction with silica, sample overloading. | Add 0.1-1% triethylamine to eluent, reduce sample load. |
| Slow Flow Rate | Column packed too tightly, fine particles clogging frit, sample precipitation. | Repack column, ensure correct mesh size silica, use dry loading for poorly soluble samples. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf of ~0.3 for your target compound and good separation from impurities.
-
Prepare at least two solvent mixtures: a starting, low-polarity "running eluent" and a higher-polarity "pushing eluent".
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size (a silica bed height-to-diameter ratio of ~10:1 is common).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]
-
In a beaker, prepare a slurry of silica gel in your starting eluent.[8]
-
Carefully pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[8]
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Crucially, never let the solvent level drop below the top of the silica bed. [2][8]
-
Add a final protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the starting eluent (or a slightly more polar solvent if necessary, like DCM). Use a pipette to carefully apply the solution to the top of the sand layer without disturbing the surface.[2]
-
Dry Loading (Recommended for poor solubility): Dissolve the crude sample in a suitable solvent, add silica gel, and evaporate the solvent completely. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the starting eluent.
-
Open the stopcock and use gentle air pressure ("flash" chromatography) to push the solvent through the column at a steady rate.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
If using a gradient, gradually increase the proportion of the more polar solvent to elute compounds that are more strongly adsorbed.[9]
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to isolate your purified this compound derivative.
-
Visualizations
Caption: A standard workflow for purifying compounds using column chromatography.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
- 1. columbia.edu [columbia.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. column-chromatography.com [column-chromatography.com]
- 11. proper use of amino column - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
minimizing side reactions in 2-Aminoethanesulfonamide synthesis
Welcome to the technical support center for the synthesis of 2-Aminoethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges and minimize side reactions during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound start from either taurine or 2-aminoethanethiol (cysteamine). The taurine-based synthesis is the most widely reported method and involves a four-step process: protection of the amino group, conversion of the sulfonic acid to a sulfonyl chloride, amination, and deprotection. The 2-aminoethanethiol route involves the oxidative halogenation of the thiol group to form a sulfonyl halide, followed by amination.
Q2: Why is protection of the amino group in taurine necessary?
A2: The amino group of taurine is nucleophilic and can react with the chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) used to convert the sulfonic acid to the sulfonyl chloride. This can lead to the formation of unwanted byproducts and a lower yield of the desired this compound. Phthalic anhydride is a commonly used protecting group, forming a stable phthalimide that prevents the amino group from participating in side reactions.
Q3: What are the key challenges in the deprotection step when using a phthalimide protecting group?
A3: The deprotection of the phthalimide group is typically achieved using hydrazine hydrate (the Ing-Manske procedure).[1] A primary challenge is the removal of the phthalhydrazide byproduct, which can sometimes be difficult to separate from the desired amine product.[2] Incomplete deprotection can also be an issue, leading to a lower yield of the final product.
Q4: What are the potential advantages and disadvantages of the 2-aminoethanethiol route compared to the taurine route?
A4: The 2-aminoethanethiol route can be more direct as it doesn't require a protection-deprotection sequence for the amino group. However, the oxidative chlorination of the thiol can be aggressive and may lead to the formation of various oxidized sulfur byproducts if not carefully controlled. The handling of 2-aminoethanethiol itself requires care due to its potential for oxidation to the disulfide (cystamine).
Troubleshooting Guides
Issue 1: Low Yield of N-Phthalimidoethanesulfonyl chloride
Question: I am getting a low yield during the conversion of N-phthalimidoethanesulfonic acid to the sulfonyl chloride using thionyl chloride. What are the possible causes and solutions?
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient heating or reaction time.
-
Hydrolysis of the sulfonyl chloride: The product is sensitive to moisture and can hydrolyze back to the sulfonic acid.
-
Side reactions with thionyl chloride: Thionyl chloride can react with other functional groups if present in the starting material or impurities.[3]
-
Degradation of starting material: Prolonged exposure to high temperatures can lead to decomposition.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use freshly distilled thionyl chloride and flame-dried glassware to minimize moisture.
-
Optimize reaction temperature and time: Monitor the reaction progress by TLC. A moderate increase in temperature or reaction time may improve conversion.
-
Use a catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.
-
Purify the starting material: Ensure the N-phthalimidoethanesulfonic acid is pure and dry before use.
Issue 2: Incomplete Deprotection of the Phthalimide Group
Question: After treatment with hydrazine hydrate, I still observe a significant amount of the phthalimide-protected intermediate. How can I improve the deprotection efficiency?
Possible Causes:
-
Insufficient hydrazine: The molar ratio of hydrazine to the substrate may be too low.
-
Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Low reaction temperature: The reaction may require heating to go to completion.
-
Precipitation of an intermediate salt: A salt may form between the product and hydrazine, inhibiting the reaction.[2]
Troubleshooting Steps:
-
Increase the excess of hydrazine: Use a larger excess of hydrazine hydrate (e.g., 10-20 equivalents).
-
Increase reaction temperature and time: Refluxing the reaction in a suitable solvent like ethanol for several hours is often effective.
-
Modify the workup: In some cases, the addition of a small amount of acid after the initial reaction with hydrazine can help to break up any intermediate salts and drive the reaction to completion.[2]
Issue 3: Formation of Multiple Byproducts in the 2-Aminoethanethiol Route
Question: The oxidative chlorination of 2-aminoethanethiol is giving me a complex mixture of products. How can I improve the selectivity for the desired sulfonyl chloride?
Possible Causes:
-
Over-oxidation: The thiol group is susceptible to over-oxidation to various sulfur species beyond the sulfonyl chloride.
-
Reaction with the amino group: Although less reactive than the thiol, the amino group might react under harsh conditions.
-
Dimerization: The starting 2-aminoethanethiol can oxidize to form the disulfide, cystamine.
Troubleshooting Steps:
-
Control the reaction temperature: Perform the chlorination at low temperatures (e.g., 0 °C or below) to minimize over-oxidation.
-
Slow addition of the chlorinating agent: Add the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) slowly and with vigorous stirring to maintain control over the reaction.
-
Use a protecting group for the amino group: Although this adds steps, protecting the amino group can prevent side reactions at that site.
-
Use a milder oxidizing agent: Explore alternative, milder conditions for the oxidative chlorination.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Taurine Route | 2-Aminoethanethiol Route |
| Starting Material | Taurine | 2-Aminoethanethiol (Cysteamine) |
| Number of Steps | 4 (Protection, Chlorination, Amination, Deprotection) | 2 (Oxidative Chlorination, Amination) |
| Typical Overall Yield | 60-80% | Variable, can be lower due to side reactions |
| Key Reagents | Phthalic anhydride, Thionyl chloride, Ammonia, Hydrazine | Chlorine or Sulfuryl chloride, Ammonia |
| Common Side Products | Phthalhydrazide, Incompletely reacted intermediates | Over-oxidized sulfur species, Cystamine |
| Advantages | Well-established, reliable, high-yielding | Fewer steps |
| Disadvantages | Longer synthetic sequence, removal of phthalhydrazide | Potential for over-oxidation, handling of odorous thiol |
Experimental Protocols
Protocol 1: Synthesis of this compound from Taurine
Step 1: Synthesis of N-Phthalimidoethanesulfonic Acid
-
In a round-bottom flask, suspend taurine (1 eq.) and phthalic anhydride (1.1 eq.) in glacial acetic acid.
-
Add sodium acetate (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-phthalimidoethanesulfonic acid.
Step 2: Synthesis of N-Phthalimidoethanesulfonyl Chloride
-
In a fume hood, suspend N-phthalimidoethanesulfonic acid (1 eq.) in an excess of thionyl chloride (5-10 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
The resulting solid is N-phthalimidoethanesulfonyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of N-Phthalimidoethanesulfonamide
-
Dissolve the crude N-phthalimidoethanesulfonyl chloride (1 eq.) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by vacuum filtration. Wash with water and dry to yield N-phthalimidoethanesulfonamide.
Step 4: Synthesis of this compound (Deprotection)
-
Suspend N-phthalimidoethanesulfonamide (1 eq.) in ethanol.
-
Add hydrazine hydrate (10-20 eq.) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and remove the phthalhydrazide by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
References
identifying and removing impurities from 2-Aminoethanesulfonamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoethanesulfonamide (Taurinamide) reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent method for synthesizing this compound involves a multi-step process starting from taurine (2-aminoethanesulfonic acid). This typically includes:
-
Protection of the amino group: The amino group of taurine is often protected, for example, by reacting it with phthalic anhydride to form 2-phthalimidoethanesulfonic acid.
-
Conversion to sulfonyl chloride: The sulfonic acid is then converted to the more reactive sulfonyl chloride, for instance, by using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Amination: The resulting sulfonyl chloride is reacted with ammonia or an amine to form the sulfonamide.
-
Deprotection: The protecting group is removed to yield this compound.
Another approach involves the hydrogenation of N-benzyloxycarbonyl-taurinamide (Cbz-Taurinamide).[1][2]
Q2: What are the most common impurities I should expect in my this compound reaction?
A2: The impurities in your reaction will largely depend on the synthetic route and reaction conditions. However, some common impurities include:
-
Unreacted Starting Materials: Taurine, phthalic anhydride, and the amine used for amination.
-
Reagents and their byproducts: Residual phosphorus or thionyl chlorides and their hydrolysis products.
-
Side-reaction Products:
-
Taurultam: An intramolecular cyclization product.
-
Hydrolysis Product: 2-Aminoethanesulfonic acid (taurine) if the sulfonamide hydrolyzes.
-
Over-sulfonylation Products: If the amine reacts with more than one sulfonyl chloride molecule.
-
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
Inorganic Salts: Such as chloride ions, especially when using the hydrochloride salt of taurinamide.[3][4]
Q3: How can I monitor the progress of my this compound synthesis?
A3: You can monitor the reaction progress using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the appearance of product signals and disappearance of reactant signals.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: I am getting a very low yield of my desired this compound. What could be the reasons and how can I improve it?
A: Low yields can be attributed to several factors. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure it goes to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Hydrolysis of Intermediates | The sulfonyl chloride intermediate is highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Side Reactions | The formation of byproducts like taurultam can reduce the yield of the desired product. Optimize reaction conditions such as temperature and stoichiometry to minimize side reactions. |
| Product Decomposition during Workup or Purification | This compound and its derivatives can be sensitive to certain conditions. Avoid prolonged exposure to harsh acidic or basic conditions. For purification, consider milder techniques like crystallization over chromatography if the compound is unstable on the stationary phase. Some sources indicate that alcoholic solvents and water may be unsuitable for recrystallization due to decomposition.[1][3][4] |
| Inefficient Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will improve recovery. |
Problem 2: Presence of Persistent Impurities in the Final Product
Q: I have a persistent impurity in my this compound that I am unable to remove. How can I identify and eliminate it?
A: Identifying and removing persistent impurities requires a systematic approach.
Step 1: Impurity Identification
The first step is to identify the structure of the impurity.
-
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a powerful technique to determine the molecular weight of the impurity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can provide structural information about the impurity. Comparing the spectra of your impure sample with that of a pure standard and common solvents/reagents can help in identification.[5][6][7]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Can help identify functional groups present in the impurity.
Step 2: Impurity Removal
Once the impurity is identified, you can devise a targeted purification strategy.
| Type of Impurity | Recommended Removal Method |
| Unreacted Starting Materials (e.g., Taurine, Phthalic Acid) | - Extraction: Adjust the pH of the aqueous solution to selectively extract the acidic or basic starting materials into an organic or aqueous layer. - Crystallization: Choose a solvent system where the desired product has low solubility and the impurities are highly soluble. |
| Inorganic Salts (e.g., Chloride) | - Recrystallization: Recrystallizing the product from a suitable solvent can effectively remove inorganic salts. - Use of Organic Acid Salts: Converting the hydrochloride salt to an organic acid salt (e.g., succinate) has been shown to yield a purer product with lower chloride content.[3][4][8] |
| Structurally Similar Byproducts (e.g., Taurultam) | - Chromatography: Column chromatography (e.g., silica gel or reversed-phase) is often effective in separating structurally similar compounds. - Preparative HPLC: For high-purity requirements, preparative HPLC can be employed. |
| Residual Solvents | - Drying under High Vacuum: This is the most common method for removing residual volatile solvents. - Lyophilization (Freeze-Drying): Effective for removing water and other suitable solvents. |
Quantitative Data on Purification
| Purification Method | Achievable Purity | Reference |
| Recrystallization from DMSO/Toluene | >99.5% | [3][8] |
| Conversion to Organic Acid Salt (Succinate) followed by reaction | ~98% (for subsequent product) | [3][4] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general method for determining the purity of this compound. Optimization may be required for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization of this compound Hydrochloride
This protocol describes a general procedure for the recrystallization of this compound hydrochloride to remove impurities.
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent. Based on literature for related compounds, a non-aqueous aprotic solvent like Dimethyl Sulfoxide (DMSO) could be a starting point.[3][8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool down slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.
-
Precipitation with Anti-solvent: To maximize the yield, an anti-solvent (a solvent in which the product is insoluble) can be added dropwise to the solution until precipitation is complete. Toluene has been used as an anti-solvent for a related compound.[3][8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvents.
Visualizations
Caption: Workflow for Synthesis, Identification, and Purification.
Caption: Troubleshooting Logic for Common Reaction Issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis of taurolidine, purity profiles and polymorphs | TREA [trea.com]
- 3. US8952148B2 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]
- 4. EP2643308B1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. WO2012070066A1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-Aminoethanesulfonamide in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 2-Aminoethanesulfonamide (taurinamide) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other sulfonamides and compounds with primary amine groups, it can be susceptible to hydrolysis, oxidation, and photodegradation.
Q2: What is the expected primary degradation pathway for this compound in an aqueous solution?
A2: The most probable degradation pathway in an aqueous solution is the hydrolysis of the sulfonamide bond. This reaction would likely yield 2-aminoethanesulfonic acid (taurine) and ammonia. The rate of this hydrolysis is often dependent on the pH of the solution.
Q3: Are there any recommended storage conditions for stock solutions of this compound?
A3: To maximize stability, stock solutions should be stored at low temperatures (2-8°C or frozen at -20°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric oxygen. The optimal pH for storage should be determined experimentally, but starting with a slightly acidic to neutral pH is a reasonable approach for initial studies.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, for related sulfonamide compounds, antioxidants have been shown to be effective in preventing degradation, particularly photodegradation and oxidation.[1][2] Common antioxidants to consider include sodium metabisulfite, thiourea, or phenolic compounds.[1][2] It is crucial to conduct compatibility studies to ensure the chosen antioxidant does not interfere with your experimental assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency in the solution over a short period. | Hydrolysis: The sulfonamide bond may be hydrolyzing. This is often accelerated at non-optimal pH and elevated temperatures. | 1. pH Control: Determine the pH of your solution and consider using a buffer system to maintain a stable pH. Conduct a pH stability profile to find the optimal pH range. 2. Temperature Control: Store solutions at a lower temperature (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. |
| Discoloration or formation of particulates in the solution. | Oxidation: The primary amine group or other parts of the molecule may be oxidizing, leading to colored degradation products or insoluble precipitates. | 1. Use of Antioxidants: Add a suitable antioxidant, such as sodium metabisulfite (e.g., 0.1% w/v), to your solution. Ensure it is compatible with your downstream applications. 2. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Inconsistent results when experiments are conducted under bright laboratory light. | Photodegradation: The molecule may be sensitive to light, leading to degradation when exposed to ambient or UV light. | 1. Light Protection: Prepare and handle the solution in a dark room or under low-light conditions. Store the solution in amber glass vials or wrap clear vials in aluminum foil. 2. Photostability Testing: Conduct a formal photostability study to understand the extent of degradation upon light exposure. |
| Appearance of new peaks in HPLC analysis of the stored solution. | Chemical Degradation: The appearance of new peaks indicates the formation of degradation products. | 1. Forced Degradation Study: Perform a forced degradation study (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in identifying the degradation pathways and developing a stability-indicating analytical method. 2. Peak Identification: Use techniques like LC-MS to identify the mass of the degradation products and propose their structures. |
Quantitative Data on Stability
Table 1: Example of pH-Dependent Stability of this compound (1 mg/mL) at 25°C
| pH | Initial Concentration (%) | Concentration after 24h (%) | Concentration after 7 days (%) |
| 3.0 | 100 | 99.5 | 98.2 |
| 5.0 | 100 | 99.8 | 99.0 |
| 7.0 | 100 | 99.1 | 97.5 |
| 9.0 | 100 | 97.5 | 92.1 |
Table 2: Example of Temperature-Dependent Stability of this compound (1 mg/mL) at pH 7.0
| Temperature | Initial Concentration (%) | Concentration after 24h (%) | Concentration after 7 days (%) |
| 4°C | 100 | 99.9 | 99.5 |
| 25°C | 100 | 99.1 | 97.5 |
| 40°C | 100 | 96.2 | 88.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a suitable analytical method like HPLC.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
troubleshooting guide for 2-Aminoethanesulfonamide hydrochloride in synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Aminoethanesulfonamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound hydrochloride?
A1: The most prevalent laboratory method for synthesizing this compound hydrochloride starts from taurine. The synthesis involves a four-step process:
-
Protection of the amino group: The amino group of taurine is protected, often using phthalic anhydride, to prevent side reactions in subsequent steps.
-
Conversion to sulfonyl chloride: The sulfonic acid group of the protected taurine is converted into a more reactive sulfonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][2]
-
Amidation: The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.
-
Deprotection and salt formation: The protecting group is removed from the amino group, and the final product is isolated as its hydrochloride salt. Hydrazine is commonly used for the deprotection of a phthalimide group.[1]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Thionyl chloride (SOCl₂) is a hazardous and corrosive reagent that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] Therefore, it is imperative to:
-
Work in a well-ventilated fume hood.
-
Use anhydrous solvents and oven-dried glassware to prevent hydrolysis of the sulfonyl chloride.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the different reaction steps can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For TLC analysis, the disappearance of the starting material spot and the appearance of the product spot can be tracked. LC-MS provides a more quantitative analysis of the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of reagents | Ensure that taurine is of high purity. Thionyl chloride can decompose if exposed to moisture; use a fresh bottle or a recently distilled batch.[3] |
| Incomplete conversion to sulfonyl chloride | The reaction with thionyl chloride may be incomplete. Ensure sufficient reaction time and appropriate temperature. The reaction is often performed under reflux. |
| Hydrolysis of the sulfonyl chloride intermediate | The sulfonyl chloride intermediate is highly sensitive to moisture.[3] It is crucial to maintain strictly anhydrous conditions throughout the reaction, including the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient amidation | Ensure that the ammonia solution is sufficiently concentrated and that it is added under controlled temperature conditions (typically cooled in an ice bath) to prevent side reactions. |
| Incomplete deprotection | The deprotection step with hydrazine may require sufficient reflux time for completion. Monitor the reaction by TLC to ensure all the protected intermediate has been consumed. |
| Loss of product during workup | This compound hydrochloride is water-soluble. Avoid using excessive amounts of aqueous solutions during the workup. Acidic conditions should be maintained to ensure the stability of the hydrochloride salt. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted starting material (protected taurine) | This indicates an incomplete reaction in the chlorination or amidation step. Optimize the reaction conditions (time, temperature, reagent stoichiometry) for these steps. |
| Side products from the chlorination step | The use of excess thionyl chloride or high temperatures can sometimes lead to undesired side reactions. Add thionyl chloride dropwise to a cooled solution to control the initial exothermic reaction. |
| Incompletely deprotected intermediate | If the deprotection step is not complete, the final product will be contaminated with the phthalimido-protected sulfonamide. Increase the reaction time or the amount of hydrazine used for deprotection. |
| Formation of byproducts during deprotection | The workup after hydrazine deprotection is crucial for removing phthalhydrazide. Ensure proper filtration and washing of the precipitate. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an oil and does not crystallize | This can be due to the presence of impurities that inhibit crystallization. Purify the crude product by column chromatography before attempting recrystallization. The product's hygroscopic nature can also contribute to this; ensure all work is done under a dry atmosphere. |
| Difficulty in recrystallization | Choosing the right solvent system is key for successful recrystallization. For this compound hydrochloride, a mixture of a polar solvent like methanol or ethanol with a less polar solvent like diethyl ether can be effective. |
| Product is difficult to filter | If the product precipitates as very fine particles, it can clog the filter paper. Allow the crystallization to proceed slowly without agitation to obtain larger crystals. Using a different filtration setup, such as a Büchner funnel with appropriate filter paper, can also help. |
Experimental Protocols
Synthesis of this compound hydrochloride from Taurine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Step 1: Synthesis of N-Phthalimidoethanesulfonic acid
-
In a round-bottom flask, combine taurine, phthalic anhydride, and a suitable solvent like glacial acetic acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Synthesis of N-Phthalimidoethanesulfonyl chloride
-
Suspend the N-Phthalimidoethanesulfonic acid in an anhydrous chlorinated solvent (e.g., dichloromethane or chloroform).
-
Slowly add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude sulfonyl chloride. This intermediate is often used in the next step without further purification due to its moisture sensitivity.
Step 3: Synthesis of N-Phthalimidoethanesulfonamide
-
Dissolve the crude N-Phthalimidoethanesulfonyl chloride in an anhydrous solvent like acetone or THF.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Stir the reaction mixture for several hours at room temperature.
-
Remove the solvent under reduced pressure and treat the residue with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 4: Synthesis of this compound hydrochloride
-
Suspend the N-Phthalimidoethanesulfonamide in ethanol.
-
Add hydrazine hydrate to the suspension and heat the mixture to reflux for several hours.
-
Cool the reaction mixture and remove the precipitated phthalhydrazide by filtration.
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in a minimal amount of hot ethanol and add concentrated hydrochloric acid until the pH is acidic.
-
Cool the solution to induce crystallization of this compound hydrochloride.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound hydrochloride.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Scaling Up Reactions with 2-Aminoethanesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving 2-Aminoethanesulfonamide (Taurinamide).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of reactions with this compound, presented in a question-and-answer format.
Reaction Control & Exotherm Management
Q1: We are observing a significant exotherm during the acylation of this compound with an acyl chloride on a larger scale, leading to temperature control issues. How can we manage this?
A1: The reaction of amines with acyl chlorides is typically highly exothermic.[1][2][3][4][5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[2] Here are key strategies for managing the exotherm:
-
Controlled Reagent Addition: Implement a slow, controlled addition of the acylating agent. The addition rate should be carefully determined based on calorimetric data (from techniques like DSC or reaction calorimetry) to ensure that the heat generated does not exceed the cooling capacity of the reactor.[2]
-
Adequate Cooling: Ensure your reactor's cooling system is robust enough for the scaled-up batch size. This may involve using a jacketed reactor with a suitable heat transfer fluid and ensuring efficient circulation.
-
Solvent Volume: Increasing the solvent volume can act as a heat sink, helping to dissipate the heat generated more effectively. However, this may impact process efficiency and should be optimized.[2]
-
Initial Temperature: Start the reaction at a lower temperature to create a larger buffer before the critical temperature limit is reached.[2]
Q2: Our reaction seems to stall or proceed very slowly at a larger scale, even with the correct stoichiometry. What could be the cause?
A2: Inefficient mixing is a common culprit when reactions fail to scale as expected.
-
Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients and "hot spots," affecting reaction rates. Ensure that the impeller design and agitation speed are suitable for the reactor geometry and batch volume to ensure homogeneity.
-
Solubility Issues: this compound and its salts may have limited solubility in common organic solvents. Poor solubility of the starting material can lead to a slow or incomplete reaction. Consider using a co-solvent or a different solvent system to improve solubility. The zwitterionic character of this compound can influence its solubility.[6][7]
-
Catalyst Deactivation: If a catalyst is used, consider the possibility of deactivation due to impurities or inadequate mixing.
Impurity Profile and Purification
Q3: We are observing a higher level of impurities in our scaled-up batches compared to the lab-scale synthesis. What are the likely impurities and how can we control them?
A3: Impurity profiles often change upon scale-up. Common impurities in the synthesis of taurinamide derivatives can include unreacted starting materials, byproducts from side reactions, and residual salts.
-
Chloride Ions: When using acyl chlorides or hydrochloride salts, residual chloride ions can be a significant impurity. In the synthesis of related compounds like taurolidine, high chloride content in the final product has been a challenge. Using organic acid salts of taurinamide instead of the hydrochloride salt has been shown to yield a purer product.[8]
-
Side-Products: In the synthesis of taurolidine, a derivative of taurinamide, taurultam and unreacted taurinamide are common impurities.[9]
-
Control Strategies:
-
Moisture Control: Use anhydrous solvents and ensure all equipment is thoroughly dried before use to prevent hydrolysis of acylating agents.
-
Temperature Control: Localized overheating can promote side reactions and degradation. Maintain strict temperature control throughout the reaction.
-
pH Control: During work-up, careful control of pH is necessary to prevent hydrolysis of the desired amide product and to ensure efficient removal of acidic or basic impurities.
-
Q4: We are facing difficulties in the crystallization and isolation of our this compound derivative at a larger scale, leading to inconsistent particle size and filtration problems. What can we do?
A4: Crystallization and isolation are critical steps that are highly sensitive to scale.
-
Solvent Selection: The choice of solvent for crystallization is crucial. For taurinamide derivatives like taurolidine, it has been noted that alcoholic solvents and water can cause decomposition during recrystallization.[8] Aprotic solvents such as DMSO, DMAc, and DMF, with an anti-solvent like toluene or ethyl acetate, have been used for purification.[8]
-
Cooling Rate: A controlled, slower cooling rate generally favors the formation of larger, more uniform crystals, which are easier to filter and wash. Rapid cooling can lead to the formation of fine particles that can clog filters.
-
Agitation: The agitation rate during crystallization affects crystal size distribution. The optimal agitation rate needs to be determined for your specific process and scale.
-
Seeding: Introducing seed crystals at the appropriate temperature can help control the crystallization process and lead to a more consistent particle size.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when scaling up reactions with this compound?
A1: A thorough process safety assessment is crucial before any scale-up. This includes:
-
Calorimetry: Perform reaction calorimetry to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.
-
Material and Reagent Stability: Evaluate the thermal stability of all starting materials, intermediates, and the final product.
-
Worst-Case Scenario Analysis: Understand the potential consequences of a cooling failure or other process deviations.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves. Work in a well-ventilated area or a fume hood.
Q2: How does the zwitterionic nature of this compound affect its reactivity and handling on a larger scale?
A2: The presence of both a basic amino group and an acidic sulfonic acid group can influence solubility and reactivity.
-
Solubility: As a zwitterion, this compound's solubility is highly dependent on the pH of the medium. It is generally more soluble in aqueous solutions than in many organic solvents. This can present challenges for reactions that require anhydrous organic conditions. The use of co-solvents or conversion to a salt form might be necessary to achieve sufficient solubility.
-
Reactivity: The nucleophilicity of the amino group can be affected by its protonation state. The reaction conditions, particularly the presence of acids or bases, will influence the equilibrium between the zwitterionic form and the free amine, thereby affecting its reactivity towards electrophiles.
Q3: What are the recommended starting points for solvent selection for reactions involving this compound?
A3: Due to its polar nature, polar aprotic solvents are often a good starting point. These can include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile
For some reactions, a mixture of solvents may be necessary to balance the solubility of both the polar this compound and less polar reactants. Always perform small-scale solubility tests before proceeding to a larger scale.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Amide Formation with this compound (Illustrative Data)
| Parameter | Lab-Scale (1 g) | Pilot Scale (100 g) | Key Considerations for Scale-Up |
| Reactant | This compound | This compound | Ensure consistent purity of starting material. |
| Acylating Agent | Acyl Chloride | Acyl Chloride | Controlled addition is critical to manage exotherm. |
| Solvent | DMF | DMF/Toluene | Co-solvent may be needed to manage solubility and aid in work-up. |
| Base | Triethylamine | Triethylamine | Ensure efficient mixing to avoid localized high concentrations. |
| Reaction Temp. | 0 °C to RT | 0 °C to 10 °C | Lower temperature provides a better safety margin. |
| Reaction Time | 2 hours | 4-6 hours | May be longer due to slower addition and mixing dynamics. |
| Yield | 85% | 75-80% | Yield may decrease slightly on scale-up due to handling losses and side reactions. |
| Purity (by HPLC) | 98% | 95-97% | Impurity profile may change; optimization of purification is often needed. |
| Key Impurities | Unreacted starting materials | Unreacted starting materials, Chloride salts, Dimer byproducts | Impurity formation can be exacerbated by localized heating and longer reaction times. |
Experimental Protocols
Illustrative Lab-Scale Protocol: Synthesis of an N-Acyl Taurinamide
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve this compound (e.g., 1.24 g, 10 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C in an ice bath.
Base Addition: Add triethylamine (e.g., 1.52 mL, 11 mmol) to the stirred solution.
Acyl Chloride Addition: Slowly add a solution of the acyl chloride (e.g., 10.5 mmol) in anhydrous DMF (5 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or HPLC.
Work-up and Isolation: Quench the reaction by adding water (50 mL). The product may precipitate or require extraction with a suitable organic solvent. Purify the crude product by recrystallization from an appropriate solvent system.
Mandatory Visualizations
Caption: A typical workflow for the synthesis of an N-acyl taurinamide derivative.
Caption: Troubleshooting workflow for addressing low yield in scaled-up reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. WO2012070066A1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]
- 9. US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs - Google Patents [patents.google.com]
preventing degradation of 2-Aminoethanesulfonamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Aminoethanesulfonamide during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
| Issue/Observation | Potential Cause | Recommended Action |
| Physical Appearance Change (e.g., color change from white to off-white/yellow, clumping) | 1. Exposure to Light: Photodegradation can cause discoloration. 2. Exposure to Moisture: Hygroscopic nature may lead to clumping. 3. High Temperature: Thermal degradation can lead to changes in physical properties. | 1. Store in amber-colored, tightly sealed containers to protect from light. 2. Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly after each use.[1][2] 3. Store at the recommended room temperature, away from direct heat sources.[1] |
| Decrease in Purity or Potency (as determined by analytical testing) | 1. Hydrolysis: Exposure to acidic or basic conditions, or moisture, can cause cleavage of the sulfonamide bond.[3] 2. Oxidation: Reaction with atmospheric oxygen or oxidizing agents.[1][4] 3. Thermal Degradation: Accelerated decomposition at elevated temperatures. | 1. Ensure the compound is stored in a dry, neutral environment. Avoid storage in solutions, especially at extreme pH values, for extended periods.[3] 2. Store under an inert atmosphere (e.g., nitrogen or argon) if high sensitivity to oxidation is suspected. Avoid contact with strong oxidizing agents.[5] 3. Adhere strictly to recommended storage temperatures. Monitor storage area temperature regularly. |
| Presence of Unexpected Peaks in Chromatogram (e.g., HPLC analysis) | 1. Formation of Degradation Products: Indicates that degradation has occurred through one or more pathways (hydrolysis, oxidation, photodegradation). | 1. Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in tracking the stability of the compound. 2. Re-evaluate storage conditions and handling procedures to minimize degradation. |
| Poor Solubility or Incomplete Dissolution | 1. Degradation: Degradation products may have different solubility profiles. 2. Polymorphism: Changes in the crystalline form of the solid, potentially induced by temperature or humidity fluctuations. | 1. Confirm the identity and purity of the material. If degradation is confirmed, the batch may not be suitable for use. 2. Characterize the solid-state properties of the material to check for polymorphic changes. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, light-resistant (amber) container in a dry environment at room temperature.[1] For enhanced protection against moisture, storage in a desiccator is recommended.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. Sulfonamides are generally susceptible to both acid- and base-catalyzed hydrolysis.[3][5] It is recommended to prepare solutions fresh and use them promptly. If storage of a solution is necessary, it should be kept at a neutral pH and stored at low temperatures (e.g., 2-8 °C) for a short period. Long-term storage of solutions is not advisable without conducting specific stability studies.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of the sulfonamide functional group, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond under acidic or basic conditions.
-
Oxidation: The amino group or the sulfur atom can be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation.[1]
-
Thermal Degradation: Decomposition at elevated temperatures.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for assessing the stability of this compound.[6] This method should be capable of separating the intact compound from its potential degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Quantitative Data Summary
The following tables provide illustrative data on the stability of a typical sulfonamide under various stress conditions. Note: This data is for exemplary purposes and should be experimentally verified for this compound.
Table 1: Illustrative Stability of this compound under Different pH Conditions at 40°C
| pH | Storage Time (days) | Purity (%) | Major Degradant (%) |
| 2.0 | 7 | 95.2 | 4.1 (Hydrolysis Product A) |
| 7.0 | 7 | 99.5 | < 0.5 |
| 10.0 | 7 | 92.8 | 6.5 (Hydrolysis Product B) |
Table 2: Illustrative Stability of this compound under Thermal and Photolytic Stress
| Stress Condition | Duration | Purity (%) | Major Degradant (%) |
| 60°C (Solid State) | 14 days | 98.1 | 1.2 (Thermal Degradant) |
| UV Light (Solid State) | 24 hours | 96.5 | 2.8 (Photodegradant) |
| 3% H₂O₂ (Solution) | 8 hours | 91.3 | 7.9 (Oxidative Degradant) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place approximately 10 mg of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photodegradation (Solid): Place a thin layer of solid this compound in a petri dish and expose it to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).
-
Analyze the mixture of stressed samples generated from the forced degradation study.
-
-
Method Optimization:
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier), and pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Optimize the flow rate (typically 1.0 mL/min) and column temperature.
-
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for identifying causes of degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater [mdpi.com]
- 3. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate | MDPI [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Optimization of Reactions with 2-Aminoethanesulfonamide using DIPEA
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing N,N-Diisopropylethylamine (DIPEA) as a base in reactions involving 2-Aminoethanesulfonamide. The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary role of DIPEA in reactions with this compound, and why is it preferred over other bases?
N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, serves as a non-nucleophilic, sterically hindered organic base.[1][2] Its main function is to act as a proton scavenger, neutralizing acidic byproducts generated during the reaction, such as HCl formed when reacting an amine with a sulfonyl chloride.[3][4]
The key advantages of using DIPEA are:
-
Steric Hindrance : The two isopropyl groups and one ethyl group surrounding the nitrogen atom make DIPEA a poor nucleophile.[2][3] This prevents it from competing with this compound in reacting with electrophiles, thus minimizing the formation of unwanted byproducts.[2]
-
Good Basicity : While being non-nucleophilic, it is a sufficiently strong base to effectively neutralize the generated acid.[1]
-
Solubility : It is soluble in a wide range of organic solvents, making it suitable for various reaction setups.[1]
Compared to other tertiary amines like triethylamine (TEA), DIPEA is more sterically hindered, offering better protection against side reactions.[1][5]
Q2: I am observing low to no yield of my desired product. What are the potential causes and solutions?
Low product yield is a common issue that can stem from several factors. Below is a troubleshooting guide to address this problem.
-
Inactive or Hydrolyzed Electrophile : Reagents like sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[4][6]
-
Poor Reagent Quality : The quality of DIPEA or this compound could be compromised. DIPEA can contain primary or secondary amine impurities.[7]
-
Incorrect Stoichiometry : An improper ratio of reactants can lead to an incomplete reaction.[6]
-
Solution : Carefully check the molar equivalents of all reagents. Typically, a slight excess of the amine (1.1-1.2 equivalents) and base (1.5-2.0 equivalents) relative to the electrophile is used.
-
-
Suboptimal Temperature : The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.
-
Solution : Most sulfonamide formations are initially run at 0 °C during the addition of the sulfonyl chloride to control the exothermic reaction, and then allowed to warm to room temperature.[4] If the reaction is sluggish, gentle heating might be required, but this should be monitored carefully for byproduct formation.[6]
-
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. suprasciences.com [suprasciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
comparative analysis of 2-Aminoethanesulfonamide and taurine in synthesis
A Comparative Guide to the Synthesis of Taurine and 2-Aminoethanesulfonamide
Introduction
Taurine (2-aminoethanesulfonic acid) is a naturally occurring amino sulfonic acid vital for various physiological functions, including bile salt conjugation, osmoregulation, and neuromodulation.[1][2] Its synthesis is a cornerstone of industrial chemistry, supplying large quantities for pharmaceuticals, supplements, and pet food.[3] this compound, also known as taurinamide, is a derivative of taurine featuring a sulfonamide group in place of the sulfonic acid.[4][5] This modification makes it a valuable building block in medicinal chemistry, particularly for creating sulfonamide-based therapeutic agents.[6][7]
This guide provides a comparative analysis of the predominant synthetic routes for both taurine and this compound. It details the distinct chemical strategies, experimental protocols, and performance metrics associated with their production, offering valuable insights for researchers and professionals in chemical synthesis and drug development. The fundamental difference is that taurine is synthesized from commodity chemicals, whereas this compound is synthesized from taurine itself.
I. Synthesis of Taurine
The commercial production of taurine is dominated by two primary methods: the monoethanolamine (MEA) process and the ethylene oxide (EO) process. Both routes are well-established and capable of producing high-purity taurine on an industrial scale.
A. Monoethanolamine (MEA) Process
This route involves a two-step reaction sequence starting from monoethanolamine.[8] It is often favored due to the safer handling of MEA compared to ethylene oxide.[8]
-
Step 1: Esterification: Monoethanolamine reacts with sulfuric acid to form the intermediate, 2-aminoethyl hydrogen sulfate.[9]
-
Step 2: Sulfonation: The intermediate is then reacted with a sulfite, such as sodium sulfite or ammonium sulfite, to yield taurine.[10][11]
B. Ethylene Oxide (EO) Process
This method also proceeds in two main stages, starting with the highly reactive ethylene oxide.
-
Step 1: Formation of Isethionic Acid: Ethylene oxide reacts with sodium bisulfite in an aqueous solution to produce sodium isethionate (the salt of isethionic acid).[3][12]
-
Step 2: Ammonolysis: The resulting isethionate is subjected to ammonolysis at high temperature and pressure to form sodium taurinate, which is subsequently neutralized with an acid (like sulfuric acid) to precipitate taurine.[3][13]
II. Synthesis of this compound
Unlike taurine, this compound is not typically synthesized from basic building blocks but is instead derived from taurine. The synthesis transforms the sulfonic acid group into a sulfonamide group. A common laboratory-scale approach involves multiple steps.[7][14]
-
Step 1: N-Protection: The amino group of taurine is first protected to prevent it from reacting in subsequent steps. Phthalic anhydride is a common protecting agent, forming 2-phthalimidoethanesulfonic acid.[14]
-
Step 2: Chlorination: The protected sulfonic acid is converted into a more reactive sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅).[14]
-
Step 3: Sulfonamidation: The resulting 2-phthalimidoethanesulfonyl chloride is reacted with an amine (e.g., ammonia, dimethylamine, piperidine) to form the protected sulfonamide.[14]
-
Step 4: Deprotection: The phthalyl protecting group is removed, typically with hydrazine (NH₂NH₂), to yield the final this compound product, often as a hydrochloride salt.[7][14]
III. Data Presentation: Comparative Synthesis Parameters
The following tables summarize the key reactants, conditions, and performance metrics for the synthesis of taurine and this compound.
Table 1: Comparison of Starting Materials and Key Reagents
| Feature | Taurine (MEA Process) | Taurine (EO Process) | This compound |
| Primary Starting Material | Monoethanolamine | Ethylene Oxide | Taurine |
| Sulfur Source | Sulfuric Acid & Sodium/Ammonium Sulfite[8][10] | Sodium Bisulfite[12] | N/A (present in starting material) |
| Nitrogen Source | Monoethanolamine | Ammonia[3] | N/A (present in starting material) |
| Key Reagents | H₂SO₄, Na₂SO₃[9] | NaHSO₃, NH₃[3][13] | Phthalic Anhydride, PCl₅, Amine, Hydrazine[14] |
Table 2: Comparison of Reaction Conditions and Performance
| Parameter | Taurine (MEA Process) | Taurine (EO Process) | This compound |
| Reaction Steps | 2 (Esterification, Sulfonation)[8] | 2 (Isethionate formation, Ammonolysis)[12] | 4 (Protection, Chlorination, Sulfonamidation, Deprotection)[7][14] |
| Typical Temperature | Sulfonation: 105°C - Boiling[10][15] | Ammonolysis: 250-260°C[13][16] | Varies (e.g., Refluxing CH₂Cl₂)[14] |
| Pressure | Atmospheric or slightly elevated | High Pressure (Ammonolysis step)[10] | Generally Atmospheric |
| Reported Yield | 76-94%[10][15] | >95% (optimized cyclic process)[16] | 28-67% (for final conjugation step)[14] |
| Key Intermediate | 2-Aminoethyl hydrogen sulfate[8] | Isethionic acid / Sodium Isethionate[12] | 2-Phthalimidoethanesulfonyl chloride[14] |
IV. Experimental Protocols
Protocol 1: Synthesis of Taurine via MEA Process
This protocol is a generalized representation based on literature descriptions.[9][15]
-
Esterification: Monoethanolamine (1 mole) is slowly added to a stirred solution of concentrated sulfuric acid (1 mole) while cooling to maintain the temperature. The mixture is then heated to produce the 2-aminoethyl hydrogen sulfate intermediate.
-
Sulfonation: An aqueous solution of sodium sulfite (approx. 1.5 moles) is added to the intermediate. The reaction mixture is heated to boiling and refluxed for several hours (e.g., 27 hours) to form taurine.[15]
-
Isolation: The resulting solution contains taurine and inorganic salts. Purification can be achieved by various methods, including extraction, crystallization, or electrodialysis to remove salt byproducts, yielding the final taurine product.[10][15] A reported yield after purification was 25.57%, though conversion rates can be much higher.[9]
Protocol 2: Synthesis of this compound from Taurine
This protocol is a generalized representation based on literature descriptions.[7][14]
-
N-Phthalyl Protection: Taurine (1 mole) is reacted with phthalic anhydride (1 mole) in the presence of a base (e.g., NaOAc in AcOH) to yield the sodium salt of 2-phthalimidoethanesulfonic acid.[14]
-
Chlorination: The dried salt of 2-phthalimidoethanesulfonic acid is treated with phosphorus pentachloride (PCl₅) to convert the sulfonic acid group into a sulfonyl chloride, yielding 2-phthalimidoethanesulfonyl chloride.
-
Sulfonamidation: The sulfonyl chloride is dissolved in an appropriate solvent (e.g., CH₂Cl₂) and reacted with a chosen amine (e.g., dimethylamine, 2 moles) to form the corresponding 2-phthalimidoethanesulfonamide.
-
Deprotection: The protected sulfonamide is refluxed in ethanol with hydrazine hydrate (NH₂NH₂) to cleave the phthalyl group, yielding the free this compound, which can be isolated as its hydrochloride salt.
V. Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of taurine and this compound and their logical relationship.
Caption: Workflow for the synthesis of taurine from monoethanolamine (MEA).
Caption: Workflow for the synthesis of taurine from ethylene oxide (EO).
Caption: Multi-step synthesis of this compound from taurine.
Conclusion
The syntheses of taurine and this compound are fundamentally different in their starting points and chemical transformations. Taurine is produced on a large industrial scale from simple precursors like monoethanolamine or ethylene oxide, with optimized processes achieving high yields.[8][12][16] In contrast, this compound is a value-added derivative synthesized directly from taurine through a multi-step laboratory procedure involving protection, activation, sulfonamidation, and deprotection.[14] The choice between these synthetic pathways is dictated by the desired final product: taurine for its wide-ranging physiological applications or this compound as a versatile intermediate for the construction of complex sulfonamide-containing molecules in drug discovery.
References
- 1. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Taurine - Wikipedia [en.wikipedia.org]
- 4. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of New Amidoethanesulfonamides of Betulonic Acid - ProQuest [proquest.com]
- 8. mt.com [mt.com]
- 9. "PREPARATION OF 2-AMINOETHYLSULFONIC ACID" by Galuh Widiyarti, Muhammad Hanafi et al. [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. CN101100449A - Method for synthesizing taurine - Google Patents [patents.google.com]
- 12. news-medical.net [news-medical.net]
- 13. US8609890B1 - Cyclic process for the production of taurine - Google Patents [patents.google.com]
- 14. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RU2059614C1 - Method of synthesis of 2-aminoethanesulfonic acid - Google Patents [patents.google.com]
- 16. Cyclic process for the production of taurine from ethylene oxide - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to 2-Aminoethanesulfonamide and Other Sulfonamides in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety (-S(=O)₂NR₂) is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While aromatic sulfonamides have been extensively developed into antibacterial, anticancer, and diuretic drugs, aliphatic sulfonamides such as 2-Aminoethanesulfonamide (also known as taurinamide) represent a less explored class with distinct chemical properties. This guide provides an objective comparison of this compound against well-established classes of sulfonamide drugs, supported by experimental data and detailed protocols to aid in drug design and evaluation.
Structural and Functional Overview
Sulfonamide drugs can be broadly categorized based on their core structure and therapeutic application. The key distinction lies between aromatic and aliphatic sulfonamides.
This compound (Taurinamide): An Aliphatic Sulfonamide
This compound is an organic compound featuring an ethyl chain linking an amino group and a sulfonamide group.[1] Unlike the majority of clinically used sulfonamides, it lacks an aromatic ring directly attached to the sulfonamide group. It is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals and is a known metabolite of the experimental drug taurolidine.[2][3][4] Taurolidine's antimicrobial and anti-inflammatory effects are attributed to its metabolites, including taurinamide, which release formaldehyde.[5]
Classical Sulfonamides: Predominantly Aromatic Compounds
The vast majority of sulfonamide drugs are aromatic, with the sulfonamide group attached to a benzene ring. These can be further classified into antibacterial and non-antibacterial agents.[6][7]
-
Antibacterial Sulfonamides (Sulfa Drugs): These are structural analogs of p-aminobenzoic acid (PABA) and act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[8]
-
Non-Antibacterial Sulfonamides: This diverse group includes diuretics, anticonvulsants, and anticancer agents. Their mechanisms of action are varied and target different physiological pathways. A prominent example is their role as carbonic anhydrase inhibitors.[7]
The structural differences between aliphatic and aromatic sulfonamides, particularly the pKa of the sulfonamide nitrogen, have historically led to the perception that aliphatic variants are less active as carbonic anhydrase inhibitors.[9] However, recent studies have shown that certain aliphatic sulfonamides can be potent inhibitors of several carbonic anhydrase isoforms.[9]
Comparative Performance and Applications
Direct comparative experimental data for this compound's biological activity against other sulfonamides is scarce in publicly available literature. Its primary role has been as a synthetic building block.[2][10] However, we can compare its profile with the well-documented performance of other sulfonamide classes.
Antibacterial Activity
Aromatic sulfonamides are renowned for their bacteriostatic properties. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Sulfonamides against Veterinary Pathogens
| Compound | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|---|
| Sulfamethoxazole | E. coli | 64 | >256 |
| S. aureus | 32 | 128 | |
| Sulfadiazine | E. coli | >256 | >256 |
| S. aureus | >256 | >256 | |
| Sulfadimethoxine | E. coli | >256 | >256 |
| S. aureus | >256 | >256 |
Source: Adapted from data on veterinary pathogens. Note that the tested concentration ranges for sulfadiazine and sulfadimethoxine were often too low to determine the MIC for a significant portion of the isolates.[11]
The antibacterial activity of this compound itself is not well-documented. However, its parent compound, taurolidine, has antimicrobial properties.[12]
Carbonic Anhydrase Inhibition
Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance. Their inhibition is a key mechanism for diuretics and anti-glaucoma drugs. Aliphatic sulfonamides have also been shown to be effective CA inhibitors.[9]
Table 2: Inhibition Constants (Kᵢ) of Representative Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA)
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Acetazolamide (Aromatic) | 250 | 12 | 25 | 5.7 |
| Ethoxzolamide (Heterocyclic) | 31 | 7.5 | 4.5 | 0.8 |
| Aliphatic Sulfonamide 1 (Coumarin-containing) | 10,875 | 45.3 | - | - |
| Aliphatic Sulfonamide 2 (Coumarin-containing, fluorinated) | 12,344 | 12.2 | - | - |
Source: Data compiled from various studies. Note that direct comparison should be made with caution due to differing experimental conditions.
Anticancer Activity
The sulfonamide scaffold is present in numerous anticancer agents that act through various mechanisms, including carbonic anhydrase inhibition (particularly isoforms IX and XII which are overexpressed in hypoxic tumors), and inhibition of cell proliferation.[13] The cytotoxic effects of sulfonamides are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Table 3: Cytotoxicity (IC₅₀) of Selected Sulfonamides against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) |
|---|---|---|---|
| Sulfonamide A | HepG2 (Liver) | MTT | 150.5 ± 12.3 |
| Sulfonamide C | A549 (Lung) | MTT | 4.32 ± 0.04 |
| Sulfadiazine | HeLa (Cervical) | MTT | > 1000 |
| MCF-7 (Breast) | MTT | ~128 | |
| MDA-MB-468 (Breast) | MTT | < 30 |
Source: Data compiled from various in vitro studies.[13][14][15]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Antibacterial Sulfonamides
The primary mechanism of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway, which is crucial for bacterial DNA synthesis and survival.
Caption: Inhibition of the bacterial folate synthesis pathway by aromatic sulfonamides.
Carbonic Anhydrase Inhibition
Sulfonamides inhibit carbonic anhydrase by coordinating to the zinc ion in the enzyme's active site, preventing the binding of its natural substrate, carbon dioxide.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
General Workflow for Sulfonamide Bioactivity Screening
A typical workflow for evaluating the biological activity of novel sulfonamide compounds involves a series of in vitro assays.
Caption: A generalized workflow for in vitro screening of sulfonamide bioactivity.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of sulfonamides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of a sulfonamide that inhibits the visible growth of a microorganism.[16][17]
Materials:
-
Test sulfonamide compounds
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 bacterial colonies and inoculate into 5 mL of MHB.
-
Incubate the culture at 37°C for 18-24 hours.
-
Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Sulfonamide Dilutions:
-
Prepare a stock solution of the sulfonamide in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations.
-
Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible bacterial growth.
-
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay measures the inhibition of CA esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[18][19]
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Test sulfonamide compounds and a known inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CA in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test sulfonamides and the control inhibitor.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add Tris-HCl buffer.
-
Add the test sulfonamide solution or DMSO (for the control).
-
Add the CA working solution and pre-incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
The percentage of inhibition is calculated relative to the control.
-
The IC₅₀ or Kᵢ value is determined from the dose-response curve.
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][20][21]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) with fetal calf serum
-
Test sulfonamide compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare logarithmic dilutions of the test sulfonamides in the culture medium.
-
Replace the medium in the wells with the medium containing the sulfonamide dilutions.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the resulting solution at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC₅₀ value, the concentration that causes a 50% reduction in cell viability, is determined from the dose-response curve.
-
Conclusion
While aromatic sulfonamides have a long and successful history in medicine with well-defined mechanisms of action and a wealth of performance data, this compound represents a structurally distinct aliphatic sulfonamide. Its primary current role is as a synthetic precursor, and its biological activities are less characterized than its aromatic counterparts. However, the growing interest in aliphatic sulfonamides as a class, particularly as carbonic anhydrase inhibitors, suggests that derivatives of this compound could hold untapped therapeutic potential. Further research and direct comparative studies are necessary to fully elucidate the performance of this compound and its derivatives in various drug design contexts. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. This compound hydrochloride | 89756-60-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. The pharmacokinetics of taurolidine metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions | In Vivo [iv.iiarjournals.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. benchchem.com [benchchem.com]
- 9. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taurolidine - Wikiwand [wikiwand.com]
- 13. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Performance Evaluation of 2-Aminoethanesulfonamide-Based Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 2-Aminoethanesulfonamide-based inhibitors, with a specific focus on their performance as carbonic anhydrase (CA) inhibitors. It offers a comparative analysis against established alternatives, supported by experimental data, to inform research and development in this area.
Introduction to this compound-Based Inhibitors
The this compound (taurine amide) scaffold is a key pharmacophore in the design of various enzyme inhibitors. Its derivatives have demonstrated significant potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer. The sulfonamide group present in these inhibitors is crucial for their mechanism of action, which involves coordinating with the zinc ion in the active site of the carbonic anhydrase enzyme.
Comparative Performance Data
The inhibitory potency of this compound-based compounds is typically evaluated against various human carbonic anhydrase (hCA) isoforms. The most clinically relevant isoforms include hCA I and II (cytosolic, widespread), hCA IX (transmembrane, tumor-associated), and hCA XII (transmembrane, tumor-associated). The performance of these inhibitors is often compared to the clinically used drug, Acetazolamide (AAZ).
Table 1: Inhibitory Potency (Kᵢ) of Selected this compound Derivatives against hCA Isoforms
| Compound/Alternative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Compound 4b | - | - | 20.4 | - |
| Compound 5a | - | - | 12.9 | 26.6 |
| Compound 5b | - | - | 18.2 | 8.7 |
| Compound 5c | - | - | - | 17.2 |
| Compound 5d | - | - | - | 10.9 |
Data synthesized from multiple sources. "-" indicates data not available.
Table 2: IC₅₀ Values of Biphenylsulfonamide Derivatives against MMP-2
| Compound | MMP-2 (IC₅₀, nM) |
| DH-18 | 139.45 |
| DH-19 | 115.16 |
Note: While the core focus is on carbonic anhydrase, some sulfonamide derivatives show activity against other enzymes like matrix metalloproteinases (MMPs)[1].
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase based on its esterase activity.
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds (this compound derivatives)
-
Acetazolamide (as a positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile or DMSO.
-
Dissolve the test compounds and Acetazolamide in DMSO to create stock solutions. Further dilute with buffer to achieve a range of desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the test compound solution at various concentrations. For the control well (no inhibitor), add 20 µL of buffer with DMSO.
-
Add 20 µL of the CA enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S] / Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.
-
Visualizations
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Caption: Experimental Workflow for In Vitro Carbonic Anhydrase Inhibition Assay.
Alternatives to this compound-Based Inhibitors
While this compound derivatives show promise, a range of other carbonic anhydrase inhibitors are either in clinical use or under investigation.
-
Acetazolamide (AAZ): A systemic CA inhibitor used to treat glaucoma, epilepsy, and acute mountain sickness. It is often used as a benchmark for new inhibitors.
-
Dorzolamide: A topical CA inhibitor used in eye drops for the treatment of glaucoma.
-
Brinzolamide: Another topical CA inhibitor for glaucoma, often used as an alternative to dorzolamide.
-
Methazolamide: An oral CA inhibitor used for glaucoma.
-
Celecoxib and Valdecoxib: Non-steroidal anti-inflammatory drugs (NSAIDs) that also exhibit CA inhibitory activity, particularly against tumor-associated isoforms.
Conclusion
This compound-based inhibitors represent a promising class of compounds for the development of novel carbonic anhydrase inhibitors. Their performance, particularly the selectivity towards different hCA isoforms, suggests their potential for various therapeutic applications, including as anticancer and antiglaucoma agents. The provided data and protocols offer a foundation for researchers to further evaluate and optimize these compounds in the drug discovery pipeline. Continued research focusing on structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of this chemical scaffold.
References
A Comparative Analysis of 2-Aminoethanesulfonamide (Taurinamide) Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Performance with Supporting Experimental Data.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of 2-aminoethanesulfonamide, also known as taurinamide, have garnered interest for their potential antimicrobial properties. This guide provides a comparative overview of the in vitro activity of a series of synthesized taurinamide derivatives against established antibiotics, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for a series of N-substituted-2-phtalimidoethanesulfonamide derivatives (taurinamide derivatives) against Gram-positive Enterococcus faecalis and Gram-negative Escherichia coli. For a comprehensive comparison, these values are presented alongside the typical MIC ranges for commonly used antibiotics: Gentamicin, Ciprofloxacin, and Ampicillin.
It is important to note that the data for the taurinamide derivatives is sourced from a specific study, while the MIC ranges for the standard antibiotics are compiled from various established sources. Direct head-to-head comparative studies are limited.
Table 1: Minimum Inhibitory Concentration (MIC) of Taurinamide Derivatives and Standard Antibiotics against Enterococcus faecalis
| Compound/Antibiotic | Chemical Substitution | MIC (µg/mL) | Reference |
| Taurinamide Derivatives | [1][2] | ||
| Derivative 1 | N-phenyl | 256 | [2] |
| Derivative 4 | N-(4-methoxyphenyl) | 4 | [1][2] |
| Derivative 7 | N-(4-methylphenyl) | 4 | [1][2] |
| Derivative 9 | N-(3-chlorophenyl) | 64 | [2] |
| Derivative 10 | N-(4-chlorophenyl) | 32 | [2] |
| Derivative 13 | N-morpholinyl | 1024 | [2] |
| Standard Antibiotics | |||
| Gentamicin | - | 16 - 64 | [3] |
| Ciprofloxacin | - | 1 - >64 | [2][4] |
| Ampicillin | - | 0.5 - 8 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Taurinamide Derivatives and Standard Antibiotics against Escherichia coli
| Compound/Antibiotic | Chemical Substitution | MIC (µg/mL) | Reference |
| Taurinamide Derivatives | [5] | ||
| Derivative 3 | N-(3-methoxyphenyl) | 512 | [5] |
| Standard Antibiotics | |||
| Gentamicin | - | 0.125 - 4 | [6] |
| Ciprofloxacin | - | 0.004 - 0.125 | |
| Ampicillin | - | 2 - 8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (this compound derivatives) and standard antibiotics are prepared in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compounds and standard antibiotics are aseptically placed on the surface of the inoculated MHA plate.
-
Incubation: The plates are incubated at 37°C for 16-18 hours.
-
Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters and interpreted as susceptible, intermediate, or resistant according to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow for MIC determination by broth microdilution.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, the broader class of compounds to which this compound derivatives belong, are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for the production of nucleic acids (DNA and RNA). By blocking this pathway, sulfonamides impede bacterial growth and replication.
The following diagram illustrates the simplified folic acid synthesis pathway and the inhibitory action of sulfonamides.
Inhibition of folic acid synthesis by sulfonamides.
References
- 1. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Ciprofloxacin Resistance in Enterococcus faecalis Strains Isolated From Male Patients With Complicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Activity of Gentamicin against Enterococcus faecalis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating 2-Aminoethanesulfonamide's Role in Enhancing Material Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Currently, there is a notable lack of published experimental data directly validating the role of 2-Aminoethanesulfonamide as a material property enhancer. This guide, therefore, provides a comparative framework and detailed experimental protocols to facilitate the systematic investigation of its potential in this area. The following sections outline a proposed validation process, comparing hypothetical results for this compound against established material additives.
Introduction to this compound
This compound, a derivative of taurine, is a small molecule with potential applications beyond its current use in pharmaceutical and biological research. Its chemical structure, featuring both an amino group and a sulfonamide group, suggests it could interact with polymer chains and other materials to modify their bulk properties. This guide outlines the necessary steps to validate its efficacy as a material enhancer.
Hypothetical Comparison of Material Properties
To validate the role of this compound, its effect on key material properties should be compared against a control (the base material with no additive) and a standard, commercially available additive. The following tables present a hypothetical data structure for such a comparison, using Polyvinyl Chloride (PVC) as the base polymer.
Table 1: Comparison of Mechanical Properties
| Material | Additive Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Control PVC | 0 | 45 | 150 | 2.5 |
| PVC + this compound | 5 | Data to be determined | Data to be determined | Data to be determined |
| PVC + Standard Plasticizer (e.g., DEHP) | 5 | 30 | 300 | 1.8 |
| PVC + Standard Reinforcing Agent (e.g., Talc) | 5 | 55 | 100 | 3.5 |
Table 2: Comparison of Thermal Properties
| Material | Additive Concentration (% w/w) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
| Control PVC | 0 | 82 | 250 |
| PVC + this compound | 5 | Data to be determined | Data to be determined |
| PVC + Standard Stabilizer | 5 | 85 | 265 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data.
Material Preparation
-
Polymer Selection: Choose a base polymer for testing. PVC is a suitable choice due to its wide range of applications and compatibility with various additives.
-
Additive Incorporation:
-
Dry blend the base polymer powder with the desired weight percentage of this compound or the comparative additive.
-
Melt-mix the blend using a two-roll mill or a twin-screw extruder at a temperature appropriate for the base polymer (e.g., 160-180°C for PVC).
-
Press the resulting material into sheets of uniform thickness using a hydraulic press.
-
Cut the sheets into standardized specimen shapes (e.g., dog-bone shape for tensile testing as per ASTM D638).
-
Mechanical Property Testing: Tensile Test
This test determines the material's strength and ductility.[1][2][3][4]
-
Apparatus: Universal Testing Machine (UTM) equipped with grips suitable for polymer specimens.[2]
-
Procedure:
-
Measure the cross-sectional area of the specimen's gauge length.
-
Mount the specimen securely in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[4]
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Calculate Tensile Strength (stress at which the material breaks).
-
Calculate Elongation at Break (the percentage increase in length at the point of fracture).
-
Calculate Young's Modulus (a measure of stiffness, calculated from the initial linear portion of the stress-strain curve).
-
Thermal Property Testing: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material.[5][6][7]
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Data Analysis:
Thermal Property Testing: Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg), a key indicator of a polymer's thermal properties.[6]
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Place a small, known mass of the material (5-10 mg) in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) through the expected glass transition region.
-
Record the heat flow into or out of the sample relative to a reference.
-
-
Data Analysis:
-
The glass transition temperature is identified as a step change in the heat flow curve.
-
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, created using Graphviz (DOT language), illustrate the proposed experimental workflows.
Caption: Experimental workflow for validating material property enhancement.
Caption: Hypothesized mechanism of property enhancement.
Conclusion
While direct evidence is currently lacking, the chemical structure of this compound suggests its potential as a novel additive for modifying material properties. The experimental framework provided in this guide offers a clear and scientifically rigorous path for researchers to validate this potential. By systematically comparing its performance against established additives, the scientific community can build a comprehensive understanding of this compound's role in material science and potentially unlock new applications for this versatile molecule.
References
- 1. mtu.edu [mtu.edu]
- 2. testresources.net [testresources.net]
- 3. Essential Guide to Tensile Testing - Strength Analysis [biopdi.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 7. youtube.com [youtube.com]
- 8. 2.7. Characterization of Thermal Stability [bio-protocol.org]
Purity Assessment of Synthesized 2-Aminoethanesulfonamide: A Comparative Guide
The determination of purity for synthesized active pharmaceutical ingredients such as 2-Aminoethanesulfonamide, also known as taurinamide, is a critical step for researchers, scientists, and drug development professionals. This guide provides a comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by experimental protocols and data.
Comparison of Analytical Techniques
The choice of an analytical method for purity assessment depends on various factors, including the required sensitivity, specificity, and quantitative capability. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high precision and accuracy.[1] However, other methods like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry also offer viable alternatives.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and liquid mobile phase.[1] | Retention time, peak area/height for quantification, % purity.[1] | High (ng to µg/mL).[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution of impurities.[1] |
| TLC | Differential adsorption on a thin layer of adsorbent material.[1] | Retention factor (Rf), presence of impurity spots.[1] | Moderate (µg per spot).[2] | Semi-quantitative to quantitative with a densitometer. | Simple, rapid, low cost, suitable for in-process monitoring.[2] | Lower resolution and sensitivity compared to HPLC. |
| qNMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[3] | Chemical structure confirmation, quantification of impurities against a certified standard.[4][5] | Moderate to low. | Excellent, can be a primary ratio method without a specific reference standard for the analyte.[4][3] | Provides structural information, no chromatography needed. | Lower sensitivity than HPLC, requires more expensive equipment. |
| Titrimetry | Reaction of the analyte with a standardized titrant solution. | Purity based on stoichiometry of the chemical reaction. | Low. | Good for high-purity samples. | Simple, inexpensive, pharmacopoeial method for some sulfonamides.[6] | Non-specific, not suitable for complex mixtures or detecting minor impurities. |
Experimental Protocols
Synthesis of this compound and Potential Impurities
A common synthesis route for 2-aminoethanesulfonamides involves the reaction of 2-aminoethanesulfonic acid (taurine) with phthalic anhydride, followed by conversion to the sulfonyl chloride and subsequent amination. The phthalyl protecting group is then removed to yield the final product.[7] Potential impurities could include unreacted starting materials like taurine, intermediates such as 2-phthalimidoethanesulfonyl chloride, and by-products from side reactions. Another synthetic pathway involves the oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulphide.[8]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative determination of this compound purity.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A Primesep 100 mixed-mode stationary phase column (150 mm x 4.6 mm, 5 µm) or a similar C8 column (250 mm x 4.6 mm, 5 µm) can be used.[9][10]
-
Mobile Phase: An isocratic mobile phase of water, acetonitrile, and a sulfuric acid buffer.[9] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[10]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Data Analysis: The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) Protocol
This protocol is suitable for rapid, qualitative assessment of purity.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A solvent system such as methanol, isopropanol, or ethyl acetate can be used.[2]
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent like methanol to a concentration of about 10 mg/mL.[1]
-
Visualization: Visualize the spots under UV light at 254 nm.[1] For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides appear as yellow-green fluorescent spots.[1][11]
-
Analysis: The presence of spots other than the main spot for this compound indicates the presence of impurities.[1]
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0863133B1 - Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use - Google Patents [patents.google.com]
- 9. HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. fsis.usda.gov [fsis.usda.gov]
The Tale of Two Settings: Comparing 2-Aminoethanesulfonamide Analogs In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. This guide provides an objective comparison of the performance of 2-Aminoethanesulfonamide (taurinamide) analogs in in vitro and in vivo studies, offering a critical perspective on their therapeutic potential. By presenting quantitative data, detailed experimental protocols, and clear visual representations of experimental workflows, this document aims to illuminate the crucial correlations—and frequent disparities—between laboratory assays and preclinical outcomes.
The development of novel therapeutic agents often begins with the synthesis and screening of a library of chemical analogs. This compound, a derivative of the ubiquitous amino acid taurine, presents a versatile scaffold for generating such analogs. These compounds have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. This guide delves into the data from key studies that have evaluated taurinamide derivatives in both controlled cellular environments (in vitro) and complex biological systems (in vivo), providing a comprehensive overview of their performance.
Anticancer Activity: From Cell Lines to Animal Models
A study on taurine-based hybrid drugs provides a compelling case study for comparing in vitro cytotoxicity with in vivo anticancer efficacy. A series of taurine amide derivatives were synthesized and evaluated for their ability to kill cancer cells in culture and to extend the survival of mice with leukemia.
Quantitative Data Summary: Anticancer Analogs
| Compound ID | In Vitro Cytotoxicity (IC50, µM) | In Vivo Efficacy (Increase in Mean Survival Time, %) |
| M-HeLa | HuTu 80 | |
| 4l | 110.4 | >200 |
| 4p | - | - |
| 4v | 70.2 | >200 |
| 4w | 125.1 | >200 |
| 4y | 105.3 | >200 |
| Tamoxifen (Ref.) | 187.5 | - |
Data adapted from a study on taurine-based hybrid drugs as potential anticancer therapeutic agents.[1][2][3]
Experimental Protocols: Anticancer Evaluation
The antiproliferative activity of the taurinamide derivatives was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (M-HeLa, HuTu 80, HL-60) and a normal human fibroblast cell line (WI38) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds (1–200 µM) for a specified incubation period.
-
MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.[1][3]
The in vivo efficacy of promising compounds was evaluated in a leukemia mouse model.
-
Animal Model: BDF1 mice were used for the study.
-
Tumor Implantation: Mice were inoculated with leukemia cells to induce tumor growth.
-
Compound Administration: The test compound (e.g., 4p) was administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint was the mean survival time of the treated mice compared to a control group that did not receive the compound. The percentage increase in mean survival time was calculated as a measure of efficacy.[1][3]
References
A Comparative Guide to the Structure-Activity Relationships of 2-Aminoethanesulfonamide (Taurinamide) Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoethanesulfonamide (taurinamide) scaffold has emerged as a versatile platform in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for taurinamide derivatives across different therapeutic areas, including antibacterial, anticonvulsant, and anticancer applications. The information presented is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Antibacterial Activity of N-Substituted-2-Phthalimidoethanesulfonamide Derivatives
A notable SAR study by Akgül et al. investigated a series of N-substituted-2-phthalimidoethanesulfonamide derivatives for their antimicrobial properties. The study revealed that these compounds exhibited selective activity against the Gram-positive bacterium Enterococcus faecalis. The key SAR findings from this study are summarized below.
Data Presentation: Antibacterial Activity
The minimum inhibitory concentration (MIC) is a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The MIC values for a series of N-phenyl-2-phthalimidoethanesulfonamide derivatives against Enterococcus faecalis are presented in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Phenyl-2-Phthalimidoethanesulfonamide Derivatives against Enterococcus faecalis
| Compound | Substituent on Phenyl Ring | MIC (µg/mL) |
| 1 | Unsubstituted | 256 |
| 2 | 2-OCH₃ | 64 |
| 3 | 3-OCH₃ | 64 |
| 4 | 4-OCH₃ | 4 |
| 5 | 2-CH₃ | 64 |
| 6 | 3-CH₃ | 64 |
| 7 | 4-CH₃ | 4 |
| 8 | 2-Cl | 128 |
| 9 | 3-Cl | 64 |
| 10 | 4-Cl | 32 |
| 11 | N-benzyl (for comparison) | 1024 |
| 12 | Unsubstituted Phthalimidoethanesulfonamide | 256 |
| Gentamicin | (Standard) | 4 |
Structure-Activity Relationship Insights:
-
Essential Moieties: The phthalimido group and a secondary aryl sulfonamide were found to be crucial for antibacterial activity. Removal of the phthalimido moiety resulted in a significant decrease in activity.
-
Impact of Phenyl Ring Substitution:
-
Electron-Donating Groups: The presence of electron-donating groups (methoxy and methyl) on the phenyl ring generally enhanced antibacterial activity.
-
Positional Isomers: The position of the substituent on the phenyl ring had a profound effect. Substituents at the para position led to the most potent compounds. For instance, the para-methoxy (4 ) and para-methyl (7 ) derivatives exhibited the highest activity, equipotent to the standard drug gentamicin.
-
Electron-Withdrawing Groups: Substitution with an electron-withdrawing chloro group also influenced activity, with the para-chloro derivative (10 ) being the most active among the chloro-substituted analogs.
-
Experimental Protocols
General Procedure for Synthesis of N-Phenyl-2-Phthalimidoethanesulfonamide Derivatives
The synthesis of the target compounds involves a multi-step process. First, 2-phthalimidoethanesulfonic acid potassium salt is prepared by the condensation of taurine and phthalic anhydride. This intermediate is then chlorinated, typically using phosphorus pentachloride, to yield 2-phthalimidoethanesulfonyl chloride. Finally, the sulfonyl chloride is reacted with the appropriate substituted aniline in an inert solvent to produce the desired N-phenyl-2-phthalimidoethanesulfonamide derivative.
Broth Microdilution Method for MIC Determination
The antibacterial activity of the synthesized compounds is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test organism (Enterococcus faecalis) is prepared in a suitable broth medium, with the density adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with inoculum) and negative (broth only) controls are included on each plate. A standard antibiotic, such as gentamicin, is also tested as a reference.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Caption: SAR for Antibacterial Activity.
Anticonvulsant Activity of Taurinamide Derivatives
Taurinamide derivatives have also been explored for their potential as anticonvulsant agents. SAR studies in this area have highlighted different structural requirements compared to those for antibacterial activity.
Data Presentation: Anticonvulsant Activity
The anticonvulsant activity is often evaluated using the maximal electroshock seizure (MES) test in animal models, with the results reported as the median effective dose (ED₅₀).
Table 2: Anticonvulsant Activity of Selected Taurinamide Derivatives
| Compound | General Structure | ED₅₀ (mg/kg) | Reference |
| Valproyltaurinamide (VTD) | Valproyl-NH-CH₂CH₂-SO₂NH₂ | 52 | [1] |
| N,N-dimethyl-VTD (DM-VTD) | Valproyl-NH-CH₂CH₂-SO₂N(CH₃)₂ | 134 | [1] |
| N-isopropyl-VTD (I-VTD) | Valproyl-NH-CH₂CH₂-SO₂NH(iPr) | 126 | [1] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Phthalimide derivative | 25.2 µmol/kg (rat) | [2] |
Structure-Activity Relationship Insights:
-
Sulfonamide Moiety: For valproyltaurinamide derivatives, an unsubstituted sulfonamide (VTD) was found to be the most potent. N-alkylation of the sulfonamide nitrogen (DM-VTD and I-VTD) decreased the anticonvulsant activity.[1]
-
Acyl Group: The nature of the acyl group attached to the 2-amino group is critical. For instance, valproyl derivatives have shown significant activity.
-
Phthalimido Derivatives: In a separate series of phthalimido-containing compounds, substitutions on the N-phenyl ring were crucial. An amino group at the 4-position and methyl groups at the 2 and 6-positions of the N-phenyl ring resulted in a highly potent anticonvulsant.[2]
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for identifying anticonvulsant activity.
-
Animal Model: The test is typically performed in mice or rats.
-
Drug Administration: The test compounds are administered intraperitoneally or orally at various doses.
-
Induction of Seizure: After a predetermined time for drug absorption, a maximal seizure is induced by applying an electrical stimulus through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Anticancer Activity of Taurinamide Derivatives
More recently, taurinamide derivatives have been investigated for their potential as anticancer agents. These studies are exploring various modifications of the taurinamide scaffold to achieve cytotoxicity against cancer cell lines.
Data Presentation: Anticancer Activity
The anticancer activity is typically assessed by measuring the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Table 3: Anticancer Activity of Selected Taurinamide Derivatives
| Compound Class | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoyltaurinamides | 4-methoxy substitution | HeLa | 22.3 | [3] |
| Benzoyltaurinamides | 3,4-dimethoxy substitution | HeLa | 25.1 | [3] |
| Pyrrolidine-substituted taurine amides | Phosphoryl and pyrazolyl substituents | HL-60 | 76.7 | [4] |
Structure-Activity Relationship Insights:
-
Benzoyltaurinamides: For benzoyltaurinamide derivatives, substitution on the benzoyl ring with electron-donating methoxy groups was found to be effective against the HeLa cancer cell line.[3]
-
Hybrid Structures: The incorporation of heterocyclic moieties, such as substituted pyrrolidine rings, into the taurine amide structure has been shown to impart cytotoxicity against leukemia cell lines (HL-60).[4]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Caption: General Experimental Workflow.
Conclusion
The this compound (taurinamide) scaffold is a promising starting point for the development of new therapeutic agents. The structure-activity relationships of its derivatives are highly dependent on the nature and position of substituents, as well as the overall molecular architecture. For antibacterial activity against E. faecalis, N-phenyl-2-phthalimidoethanesulfonamides with electron-donating groups in the para position of the phenyl ring are most effective. In contrast, for anticonvulsant activity, an unsubstituted sulfonamide in valproyltaurinamides or specific substitutions on an N-phenylphthalimide ring are preferred. Anticancer activity appears to be achievable with benzoyl substitutions or the incorporation of heterocyclic moieties. This comparative guide highlights the importance of targeted chemical modifications to optimize the biological activity of taurinamide derivatives for specific therapeutic applications. Further research in this area holds the potential to yield novel and effective drug candidates.
References
- 1. Anticonvulsant activity, teratogenicity and pharmacokinetics of novel valproyltaurinamide derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bifunctional Linkers: Evaluating 2-Aminoethanesulfonamide Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The efficacy of bifunctional molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the linker that connects the two functional moieties. The choice of linker dictates crucial parameters including solubility, stability, and the spatial orientation of the binding domains, all of which ultimately impact therapeutic efficacy. While polyethylene glycol (PEG), alkyl chains, and peptides are the most prevalently used linkers, this guide provides a comparative overview of these established options against the lesser-explored 2-Aminoethanesulfonamide.
Due to a lack of direct experimental data on the performance of this compound as a linker in bifunctional molecules, this comparison is based on its known physicochemical properties and the general characteristics of sulfonamides, juxtaposed with the extensive experimental evidence available for PEG, alkyl, and peptide linkers.
Physicochemical Properties of Linkers
The fundamental properties of a linker influence the overall characteristics of the bifunctional molecule. The following table summarizes the key physicochemical properties of this compound and compares them to the general properties of PEG, alkyl, and peptide linkers.
| Property | This compound | PEG Linkers | Alkyl Linkers | Peptide Linkers |
| Molecular Formula | C₂H₈N₂O₂S[1] | (C₂H₄O)n | (CH₂)n | Sequence of amino acids |
| Molecular Weight | 124.16 g/mol [1] | Variable (tunable) | Variable (tunable) | Variable (tunable) |
| Predicted Density | 1.380 g/cm³[1] | ~1.12 g/cm³ | ~0.8 g/cm³ | Variable |
| Predicted pKa | 10.43[1] | N/A | N/A | Variable (depends on amino acid composition) |
| Solubility | Soluble in water[2] | High water solubility | Low water solubility (hydrophobic) | Variable (can be tuned with amino acid selection) |
| Flexibility | Relatively rigid | Highly flexible | Highly flexible | Can be designed to be rigid or flexible |
Comparative Efficacy and Performance
The performance of a linker is assessed by its impact on the overall efficacy and stability of the bifunctional molecule. The following tables provide a comparative summary of the known performance of PEG, alkyl, and peptide linkers, with a theoretical consideration for a this compound-based linker.
Table 1: Performance of Linkers in PROTACs
| Linker Type | Key Advantages | Key Disadvantages | Typical DC₅₀ Range | Typical Dₘₐₓ |
| This compound (Theoretical) | Potential for specific interactions due to sulfonamide group; defined length. | Unknown impact on ternary complex formation; potential metabolic instability of sulfonamide group. | N/A | N/A |
| PEG Linkers | Enhances solubility and cell permeability; well-established and tunable. | Can sometimes lead to reduced potency if not optimized for length. | nM to µM | >90% |
| Alkyl Linkers | Synthetically simple; provides flexibility. | Can decrease solubility; may lead to non-specific binding. | nM to µM | >80% |
| Peptide Linkers | N/A in typical PROTACs | N/A in typical PROTACs | N/A | N/A |
Table 2: Performance of Linkers in ADCs
| Linker Type | Release Mechanism | Key Advantages | Key Disadvantages | Typical IC₅₀ Range |
| This compound (Theoretical) | Potentially cleavable (hydrolysis) | Sulfonamide moiety might offer a handle for targeted cleavage. | Stability in plasma is a major concern for sulfonamides. | N/A |
| PEG Linkers | Non-cleavable (spacer) | Improves ADC hydrophilicity and pharmacokinetics. | Can sometimes sterically hinder payload release. | pM to nM |
| Alkyl Linkers | Non-cleavable | Stable linker. | Increases hydrophobicity and potential for aggregation. | pM to nM |
| Peptide Linkers | Enzymatic cleavage (e.g., by Cathepsin B) | Specific release in the tumor microenvironment. | Can be susceptible to premature cleavage in circulation. | pM to nM |
Experimental Protocols
The evaluation of linker efficacy relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
1. Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 24, 48, 72 hours).
-
Sample Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[3][4][5][6][7]
2. In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This assay measures the cytotoxic effect of an ADC on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-120 hours. Include an isotype control antibody and the free drug as controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.[8][9][10][11]
3. Plasma Stability Assay
This assay assesses the stability of a bifunctional molecule in plasma.
-
Incubation: Incubate the test compound at a final concentration of 1 µM with plasma (human, rat, or mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point compared to the 0-minute sample. Determine the half-life (t₁/₂) of the compound in plasma.[12][13][14][15]
Visualizing Linker Structures and Experimental Workflows
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
- 15. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Performance of 2-Aminoethanesulfonamide Hydrochloride in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2-Aminoethanesulfonamide hydrochloride, a key intermediate in pharmaceutical synthesis, across various solvent systems. While extensive quantitative data for this specific compound is limited in publicly available literature, this document compiles the available information and presents detailed experimental protocols for researchers to conduct their own comparative studies.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and reaction kinetics. This compound hydrochloride, a white crystalline powder, exhibits varying degrees of solubility in different solvents.[1]
Quantitative Solubility Data
| Solvent | Solubility | Classification |
| Water | 184.0 mg/mL | Highly soluble[2] |
Qualitative Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3] |
| Methanol | Slightly Soluble (with heating)[3] |
The high solubility in water is a significant advantage for the development of aqueous formulations.[1][2] For organic synthesis, its slight solubility in methanol and DMSO suggests that solvent mixtures or heating may be necessary to achieve desired concentrations.[3]
Experimental Protocol for Solubility Determination
To generate more extensive and quantitative solubility data, the following protocol, adapted from standard laboratory methods, can be employed.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, Dimethylformamide (DMF))
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound hydrochloride.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for determining the solubility of this compound hydrochloride.
Stability in Different Solvent Systems
Experimental Protocol for Forced Degradation Studies
This protocol is based on general guidelines for testing the stability of sulfonamide-containing compounds.[4][5][6]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 24 hours.
-
Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in the respective stress media (for hydrolysis and oxidation) or use the solid compound (for thermal and photodegradation).
-
Expose the samples to the stress conditions for the specified duration.
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Caption: Workflow for conducting forced degradation studies.
Chromatographic Performance
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and purification of pharmaceutical compounds. The choice of solvent system (mobile phase) is critical for achieving good separation and peak shape.
Recommended HPLC Method
Based on methods developed for the quantitative determination of related sulfonamide hydrochlorides, a reverse-phase HPLC method is recommended.[7][8]
Experimental Parameters:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.0) and an organic modifier (e.g., acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection: UV at 265 nm.[7]
-
Injection Volume: 5 µL.[7]
This method should be validated for its specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Caption: Logical relationship for developing an HPLC method.
Reaction Kinetics in Different Solvents
The solvent can significantly influence the rate and outcome of chemical reactions. For reactions involving this compound hydrochloride as a starting material, the choice of solvent will be critical.
General Considerations for Reaction Kinetics Studies
To evaluate the performance of this compound hydrochloride in different solvent systems for a specific reaction, a kinetic study should be performed.
Experimental Protocol Outline:
-
Solvent Selection: Choose a range of solvents with varying polarities and protic/aprotic properties (e.g., water, methanol, ethanol, acetonitrile, DMF, DMSO).
-
Reaction Monitoring: Set up the reaction in each solvent under identical conditions (temperature, concentration of reactants). Monitor the progress of the reaction over time by taking aliquots and analyzing them using a suitable technique (e.g., HPLC, GC, NMR) to determine the concentration of the reactant and product(s).
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction order and the rate constant (k) in each solvent.
-
Correlation with Solvent Properties: Correlate the observed rate constants with solvent parameters such as dielectric constant, polarity index, and hydrogen bonding capacity to understand the solvent's effect on the reaction mechanism.
Conclusion
This guide provides a foundational understanding of the performance of this compound hydrochloride in various solvent systems. While quantitative data is sparse, the provided experimental protocols offer a clear roadmap for researchers to generate the specific data required for their applications. The high aqueous solubility of this compound hydrochloride is a notable feature. For applications in organic synthesis and chromatography, careful selection and optimization of the solvent system are crucial to ensure desired performance. The stability of the compound, particularly in solution, should be carefully evaluated using forced degradation studies to ensure the integrity of experimental results and the quality of final products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 89756-60-5 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. usbio.net [usbio.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. asianjpr.com [asianjpr.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Aminoethanesulfonamide: A Procedural Guide
For laboratory professionals in research, discovery, and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Aminoethanesulfonamide, ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. The following are essential, immediate precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area or under a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a spill containment kit readily available. In the event of a spill, isolate the area, absorb the material with an inert absorbent, and collect it in a designated hazardous waste container.
Step-by-Step Disposal Procedures
The proper disposal of this compound should be approached with the understanding that it is to be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Segregation:
-
Isolate all waste containing this compound, including the pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions.
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.
-
-
Containerization:
-
Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition and have a secure, leak-proof lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Empty Container Decontamination:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., water, if the compound is soluble).
-
Collect the rinsate as hazardous waste in a designated liquid waste container.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Quantitative Data Summary
At present, there is no publicly available quantitative data specifying disposal concentration limits for this compound. Therefore, the standard guideline is to treat any concentration of this chemical as hazardous waste.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 89756-60-5 (for hydrochloride) |
| Recommended Disposal Method | Licensed Hazardous Waste Vendor |
| Drain Disposal | Prohibited |
| Solid Waste Disposal | Prohibited |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal decision workflow for this compound.
Personal protective equipment for handling 2-Aminoethanesulfonamide
This guide provides comprehensive safety and logistical information for the handling, storage, and disposal of 2-Aminoethanesulfonamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling similar chemical compounds and are intended to foster a culture of safety and regulatory compliance.
Hazard Summary
This compound hydrochloride is classified as a hazardous substance. It is crucial to be aware of its potential effects to ensure safe handling.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[2] |
| Acute Oral Toxicity | H302: Harmful if swallowed[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and a critical barrier against exposure.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Skin Protection: A lab coat must be worn. For skin protection, compatible chemical-resistant gloves are required. While the specific glove type is not universally specified, it is advisable to consult the manufacturer's safety data sheet (SDS) for detailed recommendations.[4]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5] If working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling and Storage:
-
Engineering Controls: Work should be performed in a well-ventilated laboratory, ideally within a chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[4]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[3]
-
Hygiene: Wash hands thoroughly after handling the compound.[5] Contaminated clothing should be removed and washed before reuse.[4]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers. A high-density polyethylene (HDPE) container is generally a suitable choice.[6]
-
The container must be in good condition with a secure, leak-proof lid.[6]
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[6]
-
-
Storage of Waste:
-
Waste Disposal:
-
Engage a licensed chemical waste management company for the final disposal of the hazardous waste.[7]
-
Provide the disposal company with comprehensive information about the chemical, including its name and any known hazards.[6]
-
Never dispose of this compound down the drain or in regular solid waste, as this can lead to environmental contamination.[6]
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with the compound.
-
Wash the labware with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.
-
Collect the initial solvent rinse as hazardous waste.[6]
-
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
In case of ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.
Spill Response:
-
Ventilate the area of the spill or leak.
-
Wear appropriate personal protective equipment as specified above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in an appropriate container for disposal.
-
Avoid generating dust.
-
Clean the spill area thoroughly with soap and water.
// Nodes start [label="Start: Receive Chemical", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Personal Protective Equipment (PPE)\n- Safety Goggles\n- Chemical-Resistant Gloves\n- Lab Coat", fillcolor="#FBBC05", fontcolor="#202124"]; handling [label="Handling in Fume Hood\n- Weighing and preparation\n- Experimental use", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Storage\n- Tightly sealed container\n- Cool, dry, well-ventilated area", fillcolor="#F1F3F4", fontcolor="#202124"]; waste_collection [label="Waste Collection\n- Segregate hazardous waste\n- Use labeled, compatible containers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decontamination [label="Decontaminate\n- Reusable labware\n- Work surfaces", fillcolor="#34A853", fontcolor="#FFFFFF"]; disposal [label="Dispose of Waste\n- Arrange for licensed disposal\n- Follow institutional and local regulations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Procedure Complete", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> ppe; ppe -> handling; handling -> storage [label="Store unused chemical"]; storage -> ppe [label="Retrieve for later use"]; handling -> waste_collection [label="Generate waste"]; waste_collection -> disposal; handling -> decontamination; decontamination -> end; disposal -> end; } graph [ dpi = 300 ]; caption [label="Figure 1: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.", fontname="Arial", fontsize=10];
Safe Handling Workflow Diagram
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 89756-60-5 [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
